molecular formula C8H15ClO3 B1618674 2-Butoxyethyl chloroacetate CAS No. 5330-17-6

2-Butoxyethyl chloroacetate

Cat. No.: B1618674
CAS No.: 5330-17-6
M. Wt: 194.65 g/mol
InChI Key: RXRRMKNUVQKPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxyethyl chloroacetate is a useful research compound. Its molecular formula is C8H15ClO3 and its molecular weight is 194.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butoxyethyl chloroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butoxyethyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxyethyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5330-17-6

Molecular Formula

C8H15ClO3

Molecular Weight

194.65 g/mol

IUPAC Name

2-butoxyethyl 2-chloroacetate

InChI

InChI=1S/C8H15ClO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3

InChI Key

RXRRMKNUVQKPIQ-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)CCl

Canonical SMILES

CCCCOCCOC(=O)CCl

Other CAS No.

5330-17-6

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Butoxyethyl Chloroacetate (CAS 5330-17-6)

[1][2][3][4][5]

Executive Summary & Molecular Logic

2-Butoxyethyl chloroacetate (CAS 5330-17-6) is a bifunctional organochlorine intermediate primarily utilized in the synthesis of agrochemicals (specifically the herbicide Triclopyr) and specialized plasticizers.

From a structural perspective, this molecule represents a "hybrid" functionality:

  • The Glycol Ether Tail: The 2-butoxyethyl moiety imparts amphiphilic character, enhancing solubility in both organic solvents and aqueous interfaces. This structural feature often facilitates phase-transfer reactions but also increases skin permeation risks.

  • The

    
    -Chloroester Head:  The chloroacetate group provides a highly electrophilic site at the 
    
    
    -carbon, making the molecule a potent alkylating agent via
    
    
    mechanisms.

This guide provides a definitive reference for the physical properties, synthesis, and handling of this compound, moving beyond standard database entries to offer experimental context.

Physicochemical Profile

The following data represents a consensus of experimental and high-confidence predicted values suitable for process engineering and laboratory handling.

Table 1: Core Physical Properties
PropertyValueExperimental/PredictedContext for Researchers
Molecular Formula

Molecular Weight 194.66 g/mol
Physical State LiquidExpColorless to pale yellow.
Density 1.070 ± 0.05 g/cm³ExpDenser than water; forms bottom layer in aqueous extractions.
Boiling Point (Atm) ~253.2°CPredWarning: Decomposition likely occurs before reaching this temperature at 760 mmHg.[1]
Boiling Point (Vac) 135°C @ 32 TorrExpRecommended: Distill under reduced pressure to avoid degradation.
Refractive Index 1.435 (

)
ExpUseful for quick purity checks during distillation fractions.
Flash Point 98.9°CExpClass IIIB Combustible Liquid.
Vapor Pressure 0.0185 mmHg @ 25°CPredLow volatility reduces inhalation risk at ambient temp, but aerosols are hazardous.
LogP (Oct/Water) ~1.8PredModerate lipophilicity; partitions readily into organic phases.
Solubility & Solvent Compatibility
  • Organic Solvents: Miscible with toluene, dichloromethane, acetone, and ethyl acetate.

  • Water: Limited solubility.[2] While the glycol ether chain adds polarity, the lipophilic butyl and ester groups dominate. It acts as a hydrotrope/surfactant intermediate.

Synthesis & Purification Protocol

For researchers requiring high-purity material (>98%) for kinetic studies or reference standards, the following protocol is the industry-standard Fischer Esterification adapted for laboratory scale.

Reaction Logic

The synthesis relies on the acid-catalyzed esterification of chloroacetic acid with 2-butoxyethanol (butyl cellosolve). Because the equilibrium constant is near unity, water removal is critical to drive conversion.

Reaction:

Step-by-Step Methodology
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add:

    • Chloroacetic acid (1.05 eq, slight excess).

    • 2-Butoxyethanol (1.0 eq).

    • Toluene (Solvent/Entrainer, ~3-4 volumes relative to reactants).

    • p-Toluenesulfonic acid (p-TsOH) (1-2 mol% as catalyst).

  • Reflux: Heat the mixture to vigorous reflux (~110-115°C). Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (typically 4-6 hours).

  • Workup (Critical for Stability):

    • Cool to room temperature.[3]

    • Wash the organic phase with saturated

      
        (2x) to neutralize the catalyst and remove unreacted chloroacetic acid. Caution: 
      
      
      evolution.
    • Wash with brine (1x) to remove residual glycol ether.

    • Dry over anhydrous

      
      .
      
  • Purification:

    • Remove toluene via rotary evaporation.

    • Final Step: Vacuum distillation (target ~135°C at 32 Torr). Collect the main fraction.

Visualization: Synthesis Workflow

SynthesisWorkflowStartReactants(Chloroacetic acid + 2-Butoxyethanol)CatalysisCatalysis(p-TsOH in Toluene)Start->CatalysisRefluxDean-Stark Reflux(Azeotropic Water Removal)Catalysis->RefluxHeat > 110°CWorkupBiphasic Workup(NaHCO3 Wash)Reflux->WorkupEquilibrium ShiftPurificationVacuum Distillation(135°C @ 32 Torr)Workup->PurificationRemove Solvent/AcidProductPure 2-ButoxyethylChloroacetatePurification->ProductIsolate Fraction

Figure 1: Critical path for the synthesis and isolation of 2-butoxyethyl chloroacetate.

Reactivity & Structural Analysis[7]

Understanding the reactivity profile is essential for drug development applications. The molecule possesses two distinct electrophilic centers.

Electrophilic Sites
  • Site A (

    
    -Carbon):  The primary site for nucleophilic attack. The chlorine atom is a good leaving group, activated by the adjacent carbonyl. This is the pathway used to synthesize Triclopyr (via attack by trichloropyridinol).[4]
    
  • Site B (Carbonyl Carbon): Susceptible to hydrolysis or transesterification. High pH environments will cleave the ester before displacing the chloride.

Visualization: Reactivity Pathways

ReactivityCenter2-ButoxyethylChloroacetatePath1S_N2 Alkylation(Primary Utility)Center->Path1Nucleophile (Nu-)(Mild Base)Path2Hydrolysis(Degradation)Center->Path2Strong Base (OH-)or Acid (H+)Prod1Ether/Amine Derivatives(e.g., Triclopyr ester)Path1->Prod1Prod2Chloroacetic Acid +2-ButoxyethanolPath2->Prod2

Figure 2: Competing reaction pathways. Path 1 is the desired synthetic route; Path 2 represents instability.

Safety & Handling (The "Trojan Horse" Risk)

Critical Warning: Researchers often underestimate this molecule because it looks like a standard ester.

  • Glycol Ether Moiety: The 2-butoxyethyl group is a known skin penetrant.

  • Chloroacetate Moiety: Highly toxic and an alkylating agent.

Synergistic Hazard: The glycol ether tail can facilitate the transport of the toxic chloroacetate head through the dermal barrier. This creates a "Trojan Horse" effect, making skin contact significantly more dangerous than with simple alkyl chloroacetates.

Protocols:

  • PPE: Nitrile gloves are often insufficient for prolonged contact with glycol ethers. Double-gloving or using laminate film (Silver Shield) gloves is recommended for bulk handling.

  • Inhalation: Use a fume hood. While vapor pressure is low, aerosols generated during transfers are toxic.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79237, 2-Butoxyethyl chloroacetate. Retrieved from [Link][5]

  • LookChem. CAS 5330-17-6 Physical Properties and Safety Data. Retrieved from [Link]

  • Google Patents.WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester.

2-Butoxyethyl Chloroacetate: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Butoxyethyl chloroacetate (CAS 5330-17-6) , focusing on its safety profile, hazard mechanisms, and the critical protocols for acquiring and verifying its Safety Data Sheet (SDS).

Executive Summary

2-Butoxyethyl chloroacetate (also known as Ethylene glycol monobutyl ether chloroacetate) is a specialized alkylating intermediate used primarily in the synthesis of agrochemicals (e.g., Triclopyr) and pharmaceutical building blocks.

Unlike common solvents, this compound combines the lipophilicity of a glycol ether with the high reactivity of an alpha-haloester . This dual nature facilitates rapid dermal absorption, delivering a toxic chloroacetate payload systemically. Consequently, standard laboratory safety protocols are often insufficient. This guide outlines the specific hazard mechanisms, required engineering controls, and the procedure for obtaining a verified SDS.

Chemical Profile & Identification

ParameterData
Chemical Name 2-Butoxyethyl chloroacetate
CAS Number 5330-17-6
Molecular Formula C₈H₁₅ClO₃
Molecular Weight 194.66 g/mol
Synonyms Acetic acid, 2-chloro-, 2-butoxyethyl ester; Ethanol, 2-butoxy-, chloroacetate
Physical State Colorless to pale yellow liquid
Boiling Point ~253°C (Predicted)
Solubility Immiscible in water (slow hydrolysis); Soluble in organic solvents

Hazard Assessment: The "Why" Behind the SDS

To interpret the SDS correctly, one must understand the compound's metabolic fate. Upon contact with biological tissue (skin, lungs, mucosa), 2-Butoxyethyl chloroacetate undergoes enzymatic or spontaneous hydrolysis, splitting into two distinct toxicophores.

Metabolic Hydrolysis Pathway

The danger lies in the synergistic toxicity of its metabolites:

  • Chloroacetic Acid (MCA): A potent metabolic poison that inhibits the tricarboxylic acid (TCA) cycle, leading to severe metabolic acidosis and organ failure.[1]

  • 2-Butoxyethanol (EGBE): A known hemolytic agent that can damage red blood cells and cause kidney injury.

MetabolicPathway cluster_0 Systemic Toxicity Mechanism Parent 2-Butoxyethyl chloroacetate (Lipophilic Entry) Hydrolysis Hydrolysis (Esterases/Spontaneous) Parent->Hydrolysis MCA Chloroacetic Acid (MCA) Hydrolysis->MCA EGBE 2-Butoxyethanol (EGBE) Hydrolysis->EGBE Tox1 Inhibits TCA Cycle (Metabolic Acidosis) MCA->Tox1 Tox2 Hemolysis (RBC Destruction) EGBE->Tox2

Figure 1: Metabolic activation pathway of 2-Butoxyethyl chloroacetate upon absorption.

Inferred GHS Classification

Note: While specific regulatory harmonized data may be sparse for this niche CAS, the "Precautionary Principle" dictates classifying it based on its moieties.

  • Acute Toxicity (Dermal/Oral): Category 3 or 2 (Toxic/Fatal).

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe burns or irritation).

  • Specific Target Organ Toxicity (STOT): Kidney, Liver, Blood (Hemolysis).

SDS Acquisition & Verification Protocol

For niche intermediates like CAS 5330-17-6, a direct "one-click" download from Google is often unavailable or leads to generic, unverified pages. Use this protocol to ensure data integrity.

Verified Sources

Do not rely on generic "chemical dictionary" sites. Prioritize these sources:

  • Primary Manufacturer: If purchasing from a specific vendor (e.g., Alfa Chemistry , TCI , Fisher Scientific ), log in to their portal. They are legally required to provide the SDS upon purchase.

  • ECHA (European Chemicals Agency): Search the CAS in the ECHA database for Registration Dossiers, which contain the raw toxicological data used to build an SDS.

  • PubChem Laboratory Chemical Safety Summary (LCSS): Check the "Safety and Hazards" section for CAS 5330-17-6.

Verification Logic

When you obtain the document, validate it against the following criteria to ensure it isn't a generic template:

SDSVerification Start Download SDS CheckCAS Verify CAS 5330-17-6 Start->CheckCAS CheckTox Specific Tox Data? CheckCAS->CheckTox Decision1 Generic 'No Data'? CheckTox->Decision1 Valid VALID SDS Use for Risk Assessment Decision1->Valid No (Has LD50/LC50) Invalid INVALID/GENERIC Do Not Use Decision1->Invalid Yes (All N/A) Action Request from Manufacturer Invalid->Action

Figure 2: Decision tree for validating the authenticity of a downloaded SDS.

Operational Safety Protocol (SOP)

Scope: Handling pure 2-Butoxyethyl chloroacetate in a research setting.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are NOT sufficient for prolonged contact with chloroacetate esters due to rapid permeation.

Protection LevelRecommended MaterialRationale
Primary Glove Silver Shield® / 4H® (Laminate) Essential. Resists permeation of esters and chlorinated compounds for >4 hours.
Outer Glove Disposable Nitrile (5 mil)Protects the inner laminate glove from tears and provides grip.
Body Tyvek® Lab Coat / ApronPrevents saturation of clothing (which can hold the chemical against the skin).
Respiratory Fume Hood (Mandatory)Volatility is low, but aerosols are highly toxic.
Safe Handling Workflow
  • Engineering: All transfers must occur within a certified chemical fume hood.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid needles (injection risk).

  • Decontamination: Have a saturated solution of Sodium Bicarbonate (NaHCO₃) or Dilute Ammonia ready. These nucleophiles rapidly neutralize the alkylating chloroacetate moiety.

Emergency Response
  • Skin Contact: IMMEDIATE flushing with water for 15+ minutes. Do not wait for symptoms (which may be delayed). Remove contaminated clothing immediately (cut it off if necessary to avoid pulling over the face).

  • Spill:

    • Evacuate the immediate area.[2][3]

    • Don Silver Shield gloves and SCBA (if volume is large).

    • Absorb with vermiculite or sand.

    • Neutralize waste with dilute ammonia/bicarbonate solution before disposal.

References

  • PubChem. 2-Butoxyethyl chloroacetate (Compound).[4] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chloroacetic acid esters. Available at: [Link]

  • Honeywell Safety Products. Silver Shield® / 4H® Permeation Data Guide. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Glycol Ethers: 2-Butoxyethanol. CDC. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Butoxyethyl Chloroacetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl 2-chloroacetate, a key bifunctional molecule, serves as a versatile intermediate in the synthesis of a range of industrially significant compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a survey of its applications, with a particular focus on its role in the development of agrochemicals and its potential utility for drug discovery professionals.

Chemical Identity and Structure

2-Butoxyethyl chloroacetate is systematically named 2-butoxyethyl 2-chloroacetate according to IUPAC nomenclature.[1][2] Its chemical structure features a butoxyethyl group linked via an ester bond to a chloroacetyl moiety. This unique combination of an ether, an ester, and a reactive alkyl halide functional group underpins its utility in organic synthesis.

Molecular Formula: C₈H₁₅ClO₃[1][2]

Molecular Weight: 194.66 g/mol [3]

Chemical Structure:

Caption: Chemical structure of 2-Butoxyethyl 2-chloroacetate.

SMILES: CCCCOCCOC(=O)CCl[1][4]

InChI: InChI=1S/C8H15ClO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3[1]

Physicochemical and Spectroscopic Properties

2-Butoxyethyl chloroacetate is a colorless liquid under standard conditions. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Boiling Point 253.2 °C at 760 mmHg[2]
Density 1.07 g/cm³[2]
Flash Point 98.9 °C[2]
Solubility Soluble in water and alcohol.[5]
Spectroscopic Characterization

The structural elucidation of 2-butoxyethyl chloroacetate is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of 2-butoxyethyl chloroacetate is characterized by a strong absorption band around 1740-1760 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group.[6] The presence of the C-O-C ether linkage is evidenced by stretching vibrations in the region of 1050-1150 cm⁻¹. The C-Cl bond typically exhibits a stretching vibration in the fingerprint region, around 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the different proton environments in the molecule. The protons of the butyl chain (CH₃, -CH₂-, -CH₂-, -CH₂O-) will appear in the upfield region (typically 0.9-3.6 ppm). The two methylene groups of the ethoxy moiety (-OCH₂CH₂O-) will resonate as triplets in the range of 3.6-4.4 ppm. A characteristic singlet for the chloromethyl protons (-COCH₂Cl) is expected to be observed further downfield, typically around 4.1 ppm, due to the deshielding effect of the adjacent carbonyl group and chlorine atom.[7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 165-175 ppm. The carbon of the chloromethyl group will appear around 40-50 ppm. The carbons of the butoxyethyl group will resonate at various positions in the upfield region.

Mass Spectrometry (MS): Electron ionization mass spectrometry of 2-butoxyethyl chloroacetate will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the chlorine atom, the butoxyethyl group, or the entire chloroacetate moiety, leading to characteristic fragment ions.[1]

Synthesis of 2-Butoxyethyl Chloroacetate

The most common and efficient method for the synthesis of 2-butoxyethyl chloroacetate is the Fischer esterification of 2-butoxyethanol with chloroacetic acid in the presence of an acid catalyst.[8] This reaction proceeds by the protonation of the carbonyl oxygen of chloroacetic acid, followed by nucleophilic attack of the hydroxyl group of 2-butoxyethanol. The subsequent elimination of a water molecule yields the desired ester.

Experimental Protocol: Fischer Esterification

This protocol is based on a patented industrial process, highlighting its robustness and scalability.[8]

Materials:

  • 2-Butoxyethanol

  • Chloroacetic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • 10% Sodium carbonate solution

  • Water

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add 2.12 moles of chloroacetic acid and 190 mL of toluene.[8]

  • Addition of Reactants: To the stirred mixture, add 2.12 moles of 2-butoxyethanol followed by 4 g of p-toluenesulfonic acid.[8]

  • Esterification: Heat the reaction mixture to reflux (approximately 110-115 °C) using an oil bath.[8] Continuously remove the water formed during the reaction via azeotropic distillation with toluene using the Dean-Stark apparatus. Monitor the reaction progress; a typical reaction time is 6 hours, aiming for a conversion of over 98%.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash it sequentially with 150 mL of water, 200 mL of 10% sodium carbonate solution, and finally with water again until the aqueous layer is neutral.[8]

  • Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the toluene solvent by distillation under reduced pressure to yield the crude 2-butoxyethyl chloroacetate. Further purification can be achieved by vacuum distillation.

Reaction Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R1 2-Butoxyethanol Mix Mixing and Heating (110-115 °C) R1->Mix R2 Chloroacetic Acid R2->Mix Cat p-Toluenesulfonic Acid Cat->Mix Sol Toluene Sol->Mix Reflux Reflux with Azeotropic Water Removal (Dean-Stark) Mix->Reflux Cool Cooling to Room Temp. Reflux->Cool Wash1 Water Wash Cool->Wash1 Wash2 10% Na₂CO₃ Wash Wash1->Wash2 Wash3 Final Water Wash Wash2->Wash3 Dry Drying (Na₂SO₄) Wash3->Dry Evap Solvent Evaporation (Reduced Pressure) Dry->Evap Distill Vacuum Distillation Evap->Distill Product Pure 2-Butoxyethyl Chloroacetate Distill->Product

Caption: Workflow for the synthesis of 2-Butoxyethyl chloroacetate.

Reactivity and Applications

The chemical reactivity of 2-butoxyethyl chloroacetate is dominated by the presence of the α-chloroester functionality. The electron-withdrawing nature of the carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution reactions.

Key Reactions of α-Halo Esters
  • Nucleophilic Substitution: 2-Butoxyethyl chloroacetate readily undergoes Sₙ2 reactions with a variety of nucleophiles. This is the basis for its primary application in the synthesis of the herbicide Triclopyr, where it reacts with the sodium salt of 3,5,6-trichloro-2-pyridinol.[5] Other nucleophiles such as amines, thiols, and carbanions can also displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity makes it a valuable building block for introducing the butoxyethoxycarbonylmethyl moiety into various molecular scaffolds.

  • Darzens Condensation: In the presence of a base, α-halo esters can react with aldehydes and ketones to form α,β-epoxy esters, also known as glycidic esters.[9] This transformation, known as the Darzens reaction, is a powerful tool for the synthesis of epoxides, which are themselves versatile synthetic intermediates.

  • Reformatsky Reaction: While not explicitly documented for 2-butoxyethyl chloroacetate, α-halo esters are known to participate in the Reformatsky reaction. This involves the treatment of the α-halo ester with zinc metal to form an organozinc intermediate, which then adds to an aldehyde or ketone.

Applications in Agrochemicals and Beyond

The most prominent application of 2-butoxyethyl chloroacetate is as a key intermediate in the production of the herbicide Triclopyr butoxyethyl ester.[5] This herbicide is widely used for the control of broadleaf weeds.

For drug development professionals, the reactivity of 2-butoxyethyl chloroacetate offers several potential applications:

  • Linker Chemistry: The bifunctional nature of this molecule makes it suitable for use as a linker in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The chloroacetyl group can react with a nucleophilic residue on a targeting moiety (e.g., a cysteine thiol on an antibody), while the ester can be hydrolyzed to release a payload or serve as a handle for further modification.

  • Synthesis of Heterocycles: The electrophilic nature of the α-carbon makes it a useful precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.

  • Prodrug Design: The butoxyethyl ester group can be incorporated into a drug molecule to modify its pharmacokinetic properties, such as solubility and membrane permeability. The ester can be designed to be cleaved in vivo by esterases to release the active drug.

Safety and Handling

2-Butoxyethyl chloroacetate should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. It is important to avoid contact with skin and eyes, and to prevent inhalation of vapors.[1]

Health Effects: Exposure to high levels of 2-butoxyethanol, a related compound and a potential hydrolysis product, has been reported to cause irritation of the nose and eyes, headache, and vomiting.[10] Ingestion of large amounts can lead to more severe health issues.[10] While specific toxicological data for 2-butoxyethyl chloroacetate is limited, it is prudent to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-Butoxyethyl 2-chloroacetate is a valuable and versatile chemical intermediate with a well-defined profile of physical, chemical, and spectroscopic properties. Its synthesis is straightforward and scalable, and its reactivity, centered around the α-chloroester functionality, provides a gateway to a wide range of more complex molecules. While its primary application to date has been in the agrochemical industry, its unique structural features and reactivity patterns present intriguing opportunities for researchers and scientists in the field of drug development and organic synthesis. As with all reactive chemical species, adherence to proper safety and handling procedures is paramount to ensure its safe and effective use in the laboratory.

References

  • A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. - Quick Company. (URL: [Link])

  • WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester - Google P
  • 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR - CDC. (URL: [Link])

  • CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction - Google P
  • 2-Butoxyethyl chloroacetate | C8H15ClO3 | CID 79237 - PubChem - NIH. (URL: [Link])

  • 2-Butoxyethyl acetate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google P
  • 2-butoxyethyl chloroacetate (C8H15ClO3) - PubChemLite. (URL: [Link])

  • chloroacetamide - Organic Syntheses Procedure. (URL: [Link])

  • 2-Chloroethyl chloroacetate | C4H6Cl2O2 | CID 95920 - PubChem - NIH. (URL: [Link])

  • α-Halo carboxylic acids and esters - Wikipedia. (URL: [Link])

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC. (URL: [Link])

  • Safety Data Sheet: 2-Butoxyethyl acetate - Carl ROTH. (URL: [Link])

  • Acetic acid, chloro-, 2-butoxyethyl ester - SIELC Technologies. (URL: [Link])

  • Olefination of aldehydes with alpha-halo redox-active esters - RSC Publishing. (URL: [Link])

  • CAS No : 5330-17-6 | Product Name : 2-Butoxyethyl chloroacetate | Pharmaffiliates. (URL: [Link])

  • 21.3 Alpha Halogenation | Organic Chemistry - YouTube. (URL: [Link])

  • Alpha Halogenation of Carboxylic Acids - Chemistry Steps. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

  • FT-IR spectrum of ethyl chloroacetate. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. (URL: [Link])

Sources

Technical Guide: Toxicity Profile and Handling of Chloroacetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity Profile and Handling Precautions for Chloroacetate Esters Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

Chloroacetate esters—specifically Methyl Chloroacetate (MCA) and Ethyl Chloroacetate (ECA) —are ubiquitous alkylating agents in organic synthesis, particularly in the production of pharmaceuticals (e.g., vitamins, heterocycles) and agrochemicals. While indispensable for their reactivity, this same chemical potential translates into a severe toxicity profile.

Unlike simple mineral acids or lachrymators, these esters possess a dual-threat mechanism: immediate lachrymatory incapacitation and delayed systemic metabolic poisoning . This guide provides a mechanistic analysis of their toxicity, quantitative exposure limits, and self-validating protocols for safe handling and decontamination.

Chemical Nature & Reactivity

To understand the toxicity, one must understand the electrophilicity of the molecule. Chloroacetate esters are


-haloesters. The chlorine atom at the alpha position exerts a strong electron-withdrawing inductive effect (-I), making the alpha-carbon highly susceptible to nucleophilic attack.
  • Structure:

    
    
    
  • Reactivity: The carbon-chlorine bond activates the adjacent methylene group. In biological systems, this "soft" electrophile targets "soft" nucleophiles—primarily the thiol (-SH) groups of cysteine residues in critical enzymes.

Toxicological Mechanism

The toxicity of chloroacetate esters is biphasic, involving rapid absorption followed by metabolic activation and cellular alkylation.

The "Trojan Horse" Entry

The ester functionality renders the molecule lipophilic, allowing it to rapidly permeate the stratum corneum (skin) and cellular membranes. Once intracellular, ubiquitous non-specific esterases hydrolyze the ester, releasing the alcohol (methanol or ethanol) and the active toxicant: Monochloroacetic Acid (MCAA) .

Mitochondrial Disruption & Alkylation

Unlike fluoroacetate, which undergoes "lethal synthesis" to block aconitase, chloroacetate primarily acts as a non-specific alkylating agent .

  • Glycolytic Inhibition: MCAA alkylates the active site thiols of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), halting glycolysis.

  • Mitochondrial Blockade: It penetrates the mitochondria, inhibiting the Pyruvate Dehydrogenase Complex (PDC) and depleting cellular glutathione (GSH) reserves.

  • Energy Failure: The simultaneous blockade of glycolysis and the TCA cycle leads to a rapid depletion of ATP, resulting in cellular asphyxiation and lactic acidosis.

Mechanistic Pathway Diagram

G Ester Chloroacetate Ester (Lipophilic Entry) Skin Dermal/Membrane Permeation Ester->Skin Hydrolysis Intracellular Hydrolysis (Non-specific Esterases) Skin->Hydrolysis Alcohol Alcohol Release (MeOH / EtOH) Hydrolysis->Alcohol MCAA Monochloroacetic Acid (Active Toxicant) Hydrolysis->MCAA GSH Glutathione Depletion (Oxidative Stress) MCAA->GSH Enzymes Enzyme Alkylation (GAPDH, PDK, PDH) MCAA->Enzymes ATP ATP Depletion & Lactic Acidosis GSH->ATP Enzymes->ATP

Figure 1: The metabolic activation pathway of chloroacetate esters, highlighting the hydrolysis to MCAA and subsequent mitochondrial failure.

Toxicity Profile & Quantitative Data

The following data summarizes the acute toxicity thresholds. Note the extremely low LD50 values, classifying these as "Highly Toxic."

ParameterMethyl Chloroacetate (MCA)Ethyl Chloroacetate (ECA)Clinical Significance
CAS Number 96-34-4105-39-5Unique Identifier
Oral LD50 (Rat) ~107 mg/kg~180 mg/kgHigh ingestion hazard
Dermal LD50 (Rat) ~137 mg/kg~161 mg/kgCritical: Dermal toxicity is nearly equal to oral.
Inhalation LC50 ~210-315 ppm (4h)~3.8 mg/L (4h)Potent respiratory poison
Vapor Pressure 7.6 mmHg @ 25°C4.9 mmHg @ 25°CMCA is more volatile and presents a higher inhalation risk.
Odor Threshold < 1 ppm< 1 ppmSweet/Pungent. Warning: Olfactory fatigue occurs rapidly.

Target Organs:

  • Eyes: Corrosive.[1][2] Permanent damage/blindness possible.[1]

  • Respiratory System: Pulmonary edema (delayed onset up to 24h).

  • Cardiovascular: Potential for arrhythmias due to metabolic acidosis.

Safe Handling & Engineering Controls

Permeation Kinetics (The Glove Rule)

Standard Nitrile gloves are insufficient. Due to the low molecular weight and high lipophilicity of these esters, they permeate standard disposable nitrile gloves in < 10 minutes .

  • Protocol: Use Laminate Film (e.g., Silver Shield/4H) gloves for primary protection.

  • Dexterity Setup: Wear Silver Shield gloves as the inner layer, and standard nitrile gloves as the outer layer for grip and dexterity.

Ventilation[3]
  • Mandatory: All operations must occur in a certified chemical fume hood.

  • Lachrymator Control: If weighing solids or transferring warm liquids, use a sash height of < 12 inches.

Operational Workflow Diagram

Handling Start Start Procedure PPE PPE Check: Silver Shield Liner + Nitrile Outer Start->PPE Hood Fume Hood Check: Face Velocity > 100 fpm PPE->Hood Transfer Reagent Transfer: Syringe/Cannula (Closed System) Hood->Transfer Spill Spill? Transfer->Spill Decon Absorb -> 10% NaOH Decon Spill->Decon Yes Process Reaction Execution Spill->Process No Quench Quench: Dilute Alkaline Hydrolysis Process->Quench

Figure 2: Decision tree for the safe handling and processing of chloroacetate esters.

Emergency Response & Decontamination

Skin Exposure

Immediate Action is Vital. The "burn" may be delayed, but absorption is instant.

  • Remove: Strip contaminated clothing immediately.[1][3]

  • Flush: Wash with copious amounts of soap and water for at least 15 minutes.

    • Note: Unlike Hydrofluoric Acid (HF), Calcium Gluconate is not the antidote. The mechanism is alkylation, not calcium sequestration.

  • Neutralize (Secondary): After initial washing, a rinse with 5% Sodium Bicarbonate solution can help neutralize the hydrolyzed acid on the skin surface.

  • Medical: Monitor for systemic acidosis (lactate levels).

Waste Disposal (Quenching Protocol)

Never dispose of active esters directly. They must be chemically destroyed.

  • Principle: Alkaline hydrolysis converts the toxic ester/halocarbon into the less toxic glycolate and chloride salt.

  • Protocol:

    • Dilute the reaction mixture with an inert solvent (e.g., Toluene or DCM) if not already dissolved.

    • Slowly add to a stirring solution of 10-20% NaOH (aq) or Ethanolic KOH .

    • Caution: This reaction is exothermic. Use an ice bath.

    • Test pH to ensure it remains > 10. Stir for 2 hours to ensure complete hydrolysis of the C-Cl bond (conversion to glycolic acid).

References

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Methyl Chloroacetate. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl Chloroacetate. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Analysis of 2-Butoxyethyl chloroacetate: Boiling Point and Density Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of two critical physicochemical properties of 2-Butoxyethyl chloroacetate: its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to offer a detailed examination of the principles and practices for their accurate determination. The protocols described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility, which are paramount in scientific research and pharmaceutical development.

Introduction to 2-Butoxyethyl chloroacetate

2-Butoxyethyl chloroacetate (CAS No. 5330-17-6) is a chemical intermediate with applications in the synthesis of various organic compounds.[1] Its molecular structure, comprising a butoxyethyl group and a chloroacetate moiety, imparts specific physical and chemical characteristics that are crucial to understand for its effective and safe use in research and manufacturing. An accurate understanding of its boiling point is essential for purification processes such as distillation, as well as for defining safe handling and storage temperatures. Similarly, precise density measurements are fundamental for mass-to-volume conversions, formulation development, and quality control.

Physicochemical Properties of 2-Butoxyethyl chloroacetate

A thorough review of available data provides the following key physicochemical parameters for 2-Butoxyethyl chloroacetate. These values serve as a benchmark for experimental verification.

PropertyValueSource(s)
Boiling Point 253.2°C at 760 mmHg[1][2]
Density 1.07 g/cm³[1][2]
Molecular Formula C₈H₁₅ClO₃[1][3]
Molecular Weight 194.65 g/mol [3]
Flash Point 98.9°C[1][2]
Appearance Colorless liquid[1]
CAS Number 5330-17-6[1][2][3][4]

Experimental Determination of Boiling Point

The determination of a substance's boiling point is a fundamental technique in chemical analysis. For 2-Butoxyethyl chloroacetate, a compound with a relatively high boiling point, selecting an appropriate and reliable method is crucial to prevent thermal decomposition and ensure accuracy. The following protocol is based on the principles outlined in OECD Guideline 103, which describes several methods for determining the boiling point of chemicals.[5]

Rationale for Method Selection

Given the boiling point of 2-Butoxyethyl chloroacetate is above 200°C, the ebulliometer method or the dynamic method as described in OECD 103 are suitable.[5] These methods allow for precise temperature control and accurate observation of the equilibrium between the liquid and vapor phases. The distillation method, while common, can sometimes lead to superheating; therefore, the use of boiling chips or a magnetic stirrer is essential for a smooth and accurate measurement.

Experimental Protocol: Distillation Method

This protocol details the determination of the boiling point of 2-Butoxyethyl chloroacetate at atmospheric pressure.

Materials:

  • Round-bottom flask (100 mL)

  • Distillation head with a condenser

  • Calibrated thermometer (-10°C to 360°C)

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • 2-Butoxyethyl chloroacetate sample

  • Standard laboratory glassware and clamps

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Place 50 mL of 2-Butoxyethyl chloroacetate and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Begin heating the flask gently with the heating mantle. The heating rate should be adjusted to maintain a distillation rate of 1-2 drops per second.

  • Equilibrium and Reading: Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. The boiling point is the temperature at which the thermometer reading remains constant while the liquid is actively boiling and condensing.

  • Barometric Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not exactly 760 mmHg, a correction to the observed boiling point will be necessary.

Safety and Handling Precautions

2-Butoxyethyl chloroacetate is considered harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, all handling and experimental procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory, including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[2][6]

  • Safety goggles to protect against splashes[7]

  • A laboratory coat

In case of accidental contact, wash the affected skin area with copious amounts of water. If inhaled, move to fresh air.[8]

Experimental Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Position Thermometer B->C D Gentle Heating C->D E Observe Boiling and Temperature Stabilization D->E F Record Boiling Point E->F G Record Barometric Pressure F->G H Apply Pressure Correction (if needed) G->H I Safe Shutdown and Waste Disposal H->I

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Density

The density of a liquid is a measure of its mass per unit volume. For 2-Butoxyethyl chloroacetate, an accurate density value is crucial for various applications. The following protocol is based on the principles outlined in OECD Guideline 109 and ASTM D4052, which describe modern and classical methods for density determination.[9][10]

Rationale for Method Selection

The use of a digital density meter, as described in ASTM D4052, is a highly accurate and rapid method for determining the density of liquids.[9][10] This method relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample. Alternatively, the pycnometer method, a classical and reliable gravimetric method described in OECD 109, can be used.

Experimental Protocol: Digital Density Meter Method

Materials:

  • Digital density meter

  • Syringes for sample injection

  • 2-Butoxyethyl chloroacetate sample

  • Deionized water and a suitable solvent (e.g., ethanol or acetone) for cleaning

  • Lint-free tissues

Procedure:

  • Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature.

  • Temperature Equilibration: Set the desired measurement temperature (e.g., 20°C or 25°C) and allow the instrument to equilibrate.

  • Sample Injection: Carefully inject the 2-Butoxyethyl chloroacetate sample into the oscillating U-tube using a syringe, ensuring that no air bubbles are present in the tube. The absence of bubbles is critical for an accurate measurement.

  • Measurement: Allow the reading to stabilize. The instrument will display the density of the sample directly.

  • Cleaning: After the measurement, thoroughly clean the U-tube with a suitable solvent and dry it with a stream of air.

Safety and Handling Precautions

The same safety precautions as outlined for the boiling point determination should be followed. Ensure that the injection and cleaning of the density meter are performed in a well-ventilated area to avoid inhalation of vapors.

Experimental Workflow for Density Determination

DensityWorkflow cluster_setup Setup & Calibration cluster_analysis Sample Analysis cluster_cleanup Post-Analysis A Calibrate Density Meter (Air and Water) B Set Measurement Temperature A->B C Inject Sample (Bubble-Free) B->C D Allow Reading to Stabilize C->D E Record Density D->E F Clean U-tube with Solvent E->F G Dry U-tube with Air Stream F->G

Caption: Workflow for Density Determination.

Conclusion

The accurate determination of the boiling point and density of 2-Butoxyethyl chloroacetate is fundamental to its safe handling, application, and quality control in scientific research and drug development. By adhering to standardized protocols, such as those provided by the OECD and ASTM, researchers can ensure the generation of reliable and reproducible data. The experimental procedures detailed in this guide, coupled with a strong emphasis on safety, provide a comprehensive framework for the physicochemical characterization of this important chemical intermediate.

References

  • Wikipedia. (2023, October 27). 2-Butoxyethanol acetate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5330-17-6, 2-butoxyethyl chloroacetate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butoxyethyl chloroacetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 5330-17-6 | Product Name : 2-Butoxyethyl chloroacetate. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 2-Butoxy Ethyl Chloro Acetate. Retrieved from [Link]

  • ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

  • Powerplants 8. (n.d.). Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter.". Retrieved from [Link]

  • University of South Wales. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Butoxyethyl Chloroacetate (PubChem CID: 79237)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Butoxyethyl chloroacetate, a versatile chemical intermediate. It delves into its chemical and physical properties, synthesis, reactivity, spectral data, and safety considerations to support its application in research and development.

Chemical Identity and Physical Properties

2-Butoxyethyl chloroacetate, with the CAS number 5330-17-6, is an organic compound with the molecular formula C8H15ClO3.[1][2] It is also known by synonyms such as Acetic acid, 2-chloro-, 2-butoxyethyl ester.[1][3] This colorless liquid serves as a key building block in the synthesis of more complex molecules.[4]

Table 1: Physicochemical Properties of 2-Butoxyethyl Chloroacetate
PropertyValueSource
Molecular Weight 194.65 g/mol PubChem[1]
Boiling Point 253.2 °C at 760 mmHgAlfa Chemistry[2]
Density 1.07 g/cm³Alfa Chemistry[2]
Flash Point 98.9 °CAlfa Chemistry[2]
Canonical SMILES CCCCOCCOC(=O)CClAlfa Chemistry[2]
InChI Key RXRRMKNUVQKPIQ-UHFFFAOYSA-NAlfa Chemistry[2]
XLogP3 1.8PubChem[1]

Synthesis and Reactivity

The primary route for synthesizing 2-Butoxyethyl chloroacetate involves the esterification of 2-butoxyethanol with chloroacetic acid.[5] This reaction is typically catalyzed by an acid such as p-toluene sulfonic acid or methane sulfonic acid.[6][7]

Experimental Protocol: Synthesis of 2-Butoxyethyl Chloroacetate

The following protocol is adapted from patent literature, which describes an efficient process for its preparation.[7]

Materials:

  • Chloroacetic acid (1.0 eq)

  • 2-Butoxyethanol (1.0 - 1.5 eq)[6]

  • p-Toluene sulfonic acid (0.5 - 5.0 mol%)[6]

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a reflux condenser, add chloroacetic acid and toluene.

  • Add 2-butoxyethanol to the mixture.

  • Add the p-toluene sulfonic acid catalyst.

  • Heat the mixture to reflux at approximately 110-115 °C.

  • Continuously remove the water formed during the reaction via the Dean-Stark apparatus.

  • Monitor the reaction progress until the theoretical amount of water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with water, a mild alkali solution (e.g., saturated sodium bicarbonate), and again with water to remove unreacted acid and catalyst.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the toluene solvent by distillation, preferably under reduced pressure, to yield the 2-Butoxyethyl chloroacetate product.

Reactivity Profile

The reactivity of 2-Butoxyethyl chloroacetate is primarily dictated by the chloroacetyl group. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and the alpha-carbon susceptible to nucleophilic substitution.

A significant application demonstrating this reactivity is its use as an intermediate in the synthesis of the herbicide Triclopyr-butoxyethyl ester.[4] In this reaction, 2-Butoxyethyl chloroacetate undergoes a nucleophilic substitution reaction with the sodium salt of 3,5,6-trichloro-2-pyridinol.[4] This reaction is often facilitated by a phase transfer catalyst, such as tetrabutylammonium bromide.[4]

G cluster_reactants Reactants cluster_product Product 2-Butoxyethyl_chloroacetate 2-Butoxyethyl chloroacetate Triclopyr_ester Triclopyr-butoxyethyl ester 2-Butoxyethyl_chloroacetate->Triclopyr_ester Nucleophilic Substitution TCP_sodium_salt 3,5,6-trichloro-2-pyridinol (sodium salt) TCP_sodium_salt->Triclopyr_ester catalyst Phase Transfer Catalyst (e.g., TBAB) catalyst->Triclopyr_ester

Caption: Synthesis of Triclopyr-butoxyethyl ester.

Spectroscopic Data

Detailed spectroscopic data is available for 2-Butoxyethyl chloroacetate, which is crucial for its characterization and quality control.

Table 2: Summary of Available Spectroscopic Data
TechniqueInstrument/SourceKey Features
¹H NMR Varian CFT-20Data available from Bio-Rad Laboratories, Inc. and accessible through PubChem.[3]
¹³C NMR Bio-Rad Laboratories, Inc.Data available and accessible through PubChem.[3]
FTIR CAPILLARY CELL: NEATData available from Bio-Rad Laboratories, Inc. and accessible through PubChem.[3]
GC-MS NIST Number: 131743Top peaks at m/z 57, 41, and 56.[3]

Predicted mass spectrometry data indicates a monoisotopic mass of 194.07097 Da.[1] The predicted m/z values for various adducts are also available, aiding in mass spectral interpretation.[1]

Safety and Handling

Due to its reactive nature, 2-Butoxyethyl chloroacetate should be handled with care. It can be harmful if inhaled, ingested, or absorbed through the skin.[4]

Handling Precautions:

  • Work in a well-ventilated area.[8]

  • Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[8]

  • Avoid contact with skin and eyes.[8]

  • Use non-sparking tools and prevent the buildup of electrostatic discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials.

While specific toxicity data for 2-Butoxyethyl chloroacetate is limited, data for the related compound 2-Butoxyethyl acetate (which is metabolized to 2-butoxyethanol) can provide some insight. For 2-Butoxyethyl acetate, the oral LD50 in rats is 1880 mg/kg, and the dermal LD50 in rabbits is 1500 mg/kg.[9]

Potential Applications in Drug Development

While 2-Butoxyethyl chloroacetate is primarily documented as an intermediate for agrochemicals, its chemical structure suggests potential applications in drug discovery and development. Chloro-containing molecules are prevalent in pharmaceuticals, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry.[10]

The chloroacetate moiety is a versatile functional group that can be used to introduce a variety of other functionalities through nucleophilic substitution reactions. This makes it a useful building block for creating libraries of compounds for screening in drug discovery programs. As a bifunctional molecule with both an ester and a reactive alkyl halide, it can be used in the synthesis of more complex molecules with potential biological activity. Pharmaceutical intermediates like 2-Butoxyethyl chloroacetate are critical in bridging basic chemical research with industrial drug production.[]

G Start 2-Butoxyethyl chloroacetate (Building Block) Reaction Nucleophilic Substitution (Reaction with various nucleophiles) Start->Reaction Library Library of diverse ester derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Potential workflow in drug discovery.

Conclusion

2-Butoxyethyl chloroacetate is a valuable chemical intermediate with well-defined properties and a clear synthetic pathway. Its reactivity, centered on the chloroacetyl group, makes it a useful precursor for the synthesis of agrochemicals and potentially for the development of novel pharmaceutical compounds. Proper handling and safety precautions are essential when working with this compound. The availability of comprehensive spectroscopic data facilitates its characterization and use in research and development.

References

  • Google Patents. (n.d.). WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester.
  • Quick Company. (n.d.). Preparation Of Triclopyr, Its Intermediate And Butoxyethyl Ester. Retrieved February 9, 2026, from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. Retrieved February 9, 2026, from [Link]

  • ATSDR. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-Butoxyethyl chloroacetate. Retrieved February 9, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of triclopyr butoxyethyl ester. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). 2-Butoxyethyl acetate. Retrieved February 9, 2026, from [Link]

  • WIPO. (2010). WO/2010/023679 PREPARATION OF TRICLOPYR, ITS INTERMEDIATE AND BUTOXYETHYL ESTER. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-Butoxyethyl chloroacetate | C8H15ClO3 | CID 79237. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 9, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butoxyethyl acetate. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). Atmospheric degradation of chloroacetoacetates by Cl atoms: Reactivity, products and mechanism in coastal and industrialized areas. Retrieved February 9, 2026, from [Link]

Sources

Regulatory & Technical Profile: 2-Butoxyethyl Chloroacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxyethyl chloroacetate (CAS: 5330-17-6) is a specialized alkylating agent and intermediate primarily utilized in the synthesis of ester-based herbicides, specifically 2,4-D butoxyethyl ester (2,4-D BEE) and Triclopyr butoxyethyl ester (Triclopyr-butotyl) .[1][2][3] Unlike active ingredients (AIs) or standard inert adjuvants, its regulatory status is defined by its role as a Process Intermediate and a Relevant Impurity .

For agrochemical development professionals, the critical regulatory directive is the control of unreacted 2-butoxyethyl chloroacetate residues in Technical Grade Active Ingredients (TGAI). Regulatory bodies (USEPA, EFSA) require stringent impurity profiling (typically <0.1% or <1 g/kg) due to its potential for aquatic toxicity and skin/eye irritation. This guide details the chemical's synthesis role, regulatory classification, toxicological profile, and validated analytical protocols for compliance.

Part 1: Chemical Identity & Physicochemical Properties

2-Butoxyethyl chloroacetate is the ester formed from the condensation of chloroacetic acid and 2-butoxyethanol (ethylene glycol monobutyl ether). Its lipophilic nature facilitates the penetration of the resulting herbicide esters into plant cuticles.

Table 1: Physicochemical Characterization

PropertyDataRelevance to Agrochemicals
CAS Number 5330-17-6Unique Identifier for TSCA/REACH filings.
IUPAC Name 2-butoxyethyl 2-chloroacetateStandard nomenclature.
Molecular Formula C₈H₁₅ClO₃Precursor to phenoxy/pyridine esters.
Molecular Weight 194.66 g/mol --
Boiling Point ~253°C (at 760 mmHg)High boiling point aids in high-temp synthesis.
Solubility Soluble in organic solvents; limited water solubility.Compatible with EC (Emulsifiable Concentrate) formulations.
Vapor Pressure Low (<0.1 mmHg at 25°C)Low volatility risk during handling compared to lighter esters.
Partition Coeff (LogP) ~1.8 (Estimated)Moderate lipophilicity; bioaccumulation potential is low due to rapid hydrolysis.

Part 2: Agrochemical Application Context

The "Linker" Molecule in Herbicide Synthesis

The primary utility of 2-butoxyethyl chloroacetate is its function as a chloroacetylating agent . It serves as an alternative to direct esterification, often providing higher yields or specific impurity profiles in the production of systemic herbicides.

Synthesis Pathway Analysis

In the production of Triclopyr-butotyl, 2-butoxyethyl chloroacetate reacts with the sodium salt of 3,5,6-trichloropyridinol.[1][3] This route avoids the use of triclopyr acid directly, which can be energetically intensive to esterify.

SynthesisPathway CAA Chloroacetic Acid BECA 2-Butoxyethyl Chloroacetate (CAS 5330-17-6) CAA->BECA Esterification (-H2O) EGBE 2-Butoxyethanol EGBE->BECA Product Triclopyr Butoxyethyl Ester (Active Ingredient) BECA->Product Nucleophilic Substitution (+ TCP Na-Salt) Impurity Residual Impurity (< 1 g/kg) BECA->Impurity Unreacted Excess TCP 3,5,6-Trichloropyridinol (Na Salt) TCP->Product

Figure 1: Synthesis pathway of Triclopyr Butoxyethyl Ester showing 2-Butoxyethyl Chloroacetate as the critical intermediate.

Part 3: Regulatory Landscape (Global)

The regulatory burden for 2-butoxyethyl chloroacetate falls under two categories: Industrial Chemical (when manufactured/transported) and Pesticide Impurity (when present in the final agrochemical).

United States (EPA)[5][6]
  • TSCA Status: Active. Listed on the TSCA Inventory. Manufacturers must comply with Chemical Data Reporting (CDR) if volumes exceed thresholds.

  • FIFRA (Pesticides):

    • Not an Active Ingredient: It is not registered as a standalone pesticide.

    • Impurity Controls: Under 40 CFR 158.320, registrants must declare all impurities present at ≥ 0.1% in the TGAI. If 2-butoxyethyl chloroacetate residues exceed toxicological triggers, the EPA may require a "5-Batch Analysis" to prove the manufacturing process consistently controls this impurity.

    • Inert Status: While historical documents reference it in formulations, it is not currently a standard "Inert Ingredient" for tank mixing but rather a formulation component or residue.

European Union (ECHA / EFSA)
  • REACH Regulation: Registered (10,000 - 100,000 tonnes/year). This high volume confirms its widespread use as an industrial intermediate.

  • CLP Classification (EC 1272/2008):

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2 (H319)

    • Aquatic Chronic (H411/H412) - Varies by notifier, but aquatic toxicity is a consistent flag.

  • Plant Protection Products (Reg 1107/2009): During the renewal of active substances (e.g., Triclopyr), the "Equivalence of Technical Material" assessment reviews the impurity profile. A change in the manufacturing source that increases 2-butoxyethyl chloroacetate levels would trigger a new toxicological review.

Part 4: Toxicology & Risk Assessment

The toxicity of 2-butoxyethyl chloroacetate is driven by its hydrolysis products: Chloroacetic acid (a strong alkylating agent) and 2-Butoxyethanol (EGBE).

Key Toxicological Endpoints:

  • Acute Toxicity: Harmful if swallowed.

  • Dermal/Ocular: Moderate to severe irritation. This is critical for worker safety in manufacturing plants (PPE requirements).

  • Metabolic Fate: Rapidly hydrolyzed by plasma esterases.

    • Pathway: 2-Butoxyethyl chloroacetate

      
       Chloroacetic acid + 2-Butoxyethanol.[2]
      
    • Risk:[1][2][4][5][6] 2-Butoxyethanol is associated with hemolysis (red blood cell destruction) in rodents, though humans are less sensitive. Chloroacetic acid disrupts cellular energy production (Krebs cycle inhibition).

Part 5: Experimental Protocol - Impurity Analysis

Objective: To quantify residual 2-butoxyethyl chloroacetate in a Technical Grade Active Ingredient (e.g., Triclopyr BEE) to ensure compliance with the <0.1% (1000 ppm) limit.

Methodology: Gas Chromatography with Mass Spectrometry (GC-MS).

Sample Preparation (Self-Validating Step)
  • Principle: Selective extraction using a non-polar solvent to isolate the ester and impurities, followed by internal standard normalization to correct for injection variability.

  • Reagents: Acetonitrile (ACN) or Hexane (HPLC Grade), Internal Standard (e.g., Dicyclohexyl phthalate or a deuterated analog).

  • Protocol:

    • Weigh 100 mg (±0.1 mg) of TGAI sample into a 20 mL volumetric flask.

    • Add 1.0 mL of Internal Standard solution (1000 ppm in ACN).

    • Dilute to volume with Acetonitrile. Sonicate for 5 minutes.

    • Filter through a 0.45 µm PTFE filter into a GC vial.

Instrumental Parameters (GC-MS)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injector: Split 10:1 @ 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 5 min)

  • Detector: MS (SIM Mode).

    • Target Ion: m/z 117 (Characteristic fragment of butoxyethyl group).

    • Qualifier Ions: m/z 57, 87.

Validation Criteria
  • Linearity: R² > 0.995 over range 10 - 2000 ppm.

  • Recovery: Spike blank matrix at 100 ppm and 1000 ppm. Acceptable range: 85-115%.

  • LOD/LOQ: Must be established < 10 ppm to ensure regulatory compliance.

AnalyticalWorkflow Start TGAI Sample (Herbicide Ester) Extract Solvent Extraction (Acetonitrile + IS) Start->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter GC GC-MS Analysis (SIM Mode m/z 117) Filter->GC Data Quantification vs. Calibration Curve GC->Data Decision Compliance Check (< 0.1% w/w?) Data->Decision

Figure 2: Analytical workflow for quantifying 2-butoxyethyl chloroacetate residues in herbicide technical material.

Part 6: Future Outlook

The regulatory pressure on "relevant impurities" is increasing. While 2-butoxyethyl chloroacetate is currently manageable, the shift towards Green Chemistry principles in the EU (Farm to Fork Strategy) encourages synthesis routes that minimize halogenated intermediates.

  • Trend: Manufacturers are exploring catalytic direct esterification (using solid acid catalysts) to bypass the chloroacetate route entirely, thereby eliminating the risk of this specific residue.

  • Recommendation: For new registrations, prioritize process optimization to reduce this impurity below 0.05% to future-proof the dossier against tightening specification norms.

References

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-butoxyethyl acetate and related esters.[1][7] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 79237: 2-Butoxyethyl chloroacetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). TSCA Chemical Substance Inventory. Retrieved from [Link]

  • World Health Organization (WHO) & FAO. (2018). Specifications and Evaluations for Agricultural Pesticides: Triclopyr. (Detailing impurity limits in technical material). Retrieved from [Link]

  • Google Patents. (2010). WO2010023679A2: Preparation of triclopyr, its intermediate and butoxyethyl ester.[2] (Describing the synthesis route and impurity profile). Retrieved from

Sources

Methodological & Application

Application Note: Catalytic Esterification of Chloroacetic Acid with Butyl Cellosolve for the Synthesis of 2-Butoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 2-butoxyethyl chloroacetate, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis is achieved via the catalytic esterification of chloroacetic acid with butyl cellosolve (2-butoxyethanol). We present an optimized protocol employing p-toluenesulfonic acid as a robust and efficient catalyst, along with a thorough discussion of the reaction mechanism, alternative catalytic systems, and essential safety considerations. This guide is designed to be a self-validating system, offering field-proven insights and explaining the causality behind experimental choices to ensure reproducible and high-yield synthesis.

Introduction and Significance

2-Butoxyethyl chloroacetate is a significant chemical intermediate, most notably utilized in the synthesis of the herbicide Triclopyr-butotyl.[1] The primary route to its production is the direct catalytic esterification of chloroacetic acid with butyl cellosolve.[1][2] This reaction, a classic example of Fischer esterification, involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst.[3]

While effective, traditional methods often rely on mineral acids like sulfuric acid, which can be corrosive and lead to unwanted byproducts.[4] This note details a refined protocol using p-toluenesulfonic acid (p-TsOH), a solid organic acid that offers high catalytic activity and easier handling. Furthermore, we will explore the principles of the reaction, enabling researchers to adapt and optimize the protocol for their specific laboratory or scale-up requirements.

Reaction Mechanism and Catalysis

The synthesis of 2-butoxyethyl chloroacetate from chloroacetic acid and butyl cellosolve is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by removing water, a byproduct of the reaction, as it is formed.

The Fischer Esterification Mechanism

The reaction proceeds via the acid-catalyzed nucleophilic acyl substitution mechanism detailed below.[5][6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of butyl cellosolve attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester product, 2-butoxyethyl chloroacetate.

Choice of Catalyst

The selection of an appropriate acid catalyst is critical for the success of the esterification.

Catalyst TypeExamplesAdvantagesDisadvantages
Mineral Acids H₂SO₄Inexpensive, highly active.Corrosive, difficult to remove, can cause side reactions and discoloration.
Organic Sulfonic Acids p-Toluenesulfonic acid (p-TsOH)Highly active, solid (easy to handle), less corrosive than H₂SO₄.Requires neutralization and removal during work-up.
Solid Acid Catalysts Sulfonated resins (e.g., Amberlyst-15), zeolites, tungstophosphoric acidReusable, non-corrosive, simplified product purification.[7] May have lower activity, higher initial cost, potential for mass transfer limitations.
Lewis Acids Zinc MethanesulfonateGood catalytic activity, can be reusable.May require specific reaction conditions.

For this protocol, p-toluenesulfonic acid is selected as it provides an excellent balance of high catalytic activity, ease of handling, and relatively straightforward removal during the work-up process.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis of approximately 0.1 moles. Researchers should perform their own risk assessment and adapt procedures as necessary for their scale and equipment.

Materials and Equipment
Reagent/MaterialGradeMolar Mass ( g/mol )Quantity
Chloroacetic Acid≥99%94.509.45 g (0.10 mol)
Butyl Cellosolve (2-Butoxyethanol)≥99%118.1712.41 g (13.8 mL, 0.105 mol)
p-Toluenesulfonic acid monohydrate≥98%190.22~0.4 g (~2 mol%)
TolueneAnhydrous92.1450 mL
Sodium Bicarbonate (NaHCO₃)Reagent84.01As needed for 5% aq. solution
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent142.04As needed

Equipment:

  • 250 mL round-bottom flask

  • Dean-Stark apparatus or equivalent setup for azeotropic distillation

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow

Diagram of the Experimental Workflow:

Workflow A 1. Reagent Setup Combine chloroacetic acid, butyl cellosolve, p-TsOH, and toluene in a flask. B 2. Azeotropic Reflux Heat to reflux (approx. 110-115 °C). Collect water in Dean-Stark trap. A->B C 3. Reaction Monitoring Monitor progress by water collection. Reaction is complete when no more water evolves (typically 3-5 hours). B->C D 4. Cooling & Transfer Cool the reaction mixture to room temperature. Transfer to a separatory funnel. C->D E 5. Aqueous Work-up Wash with water, then with 5% NaHCO₃ solution until effervescence ceases, then with brine. D->E F 6. Drying Dry the organic layer over anhydrous Na₂SO₄. E->F G 7. Solvent Removal Filter off the drying agent. Remove toluene under reduced pressure using a rotary evaporator. F->G H 8. Final Purification Purify the crude product by vacuum distillation to obtain pure 2-butoxyethyl chloroacetate. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add chloroacetic acid (9.45 g, 0.10 mol), butyl cellosolve (12.41 g, 0.105 mol, a slight excess to drive the reaction), p-toluenesulfonic acid monohydrate (~0.4 g), and toluene (50 mL).

    • Expert Insight: Using a slight excess of the alcohol (butyl cellosolve) helps to shift the equilibrium towards the products, in accordance with Le Châtelier's principle. Toluene serves as the solvent and as an azeotropic agent to facilitate water removal.

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Begin heating the mixture with stirring. The reaction mixture should be brought to a gentle reflux. The boiling point of the toluene-water azeotrope will allow for the selective removal of water. The reaction is typically maintained at a temperature of 110-115°C. 3[1]. Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (from 0.10 mol of reaction). The reaction is generally considered complete when water ceases to collect. This typically takes 3 to 5 hours.

  • Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Work-up and Neutralization: Transfer the cooled reaction mixture to a 250 mL separatory funnel. a. Wash the organic mixture with 50 mL of deionized water to remove the bulk of the p-TsOH and any unreacted butyl cellosolve. b. Carefully wash the organic layer with a 5% aqueous solution of sodium bicarbonate (50 mL portions). Caution: CO₂ gas will be evolved. Swirl gently and vent the separatory funnel frequently to release pressure. Continue washing until no more gas evolution is observed. This step neutralizes any remaining p-TsOH and unreacted chloroacetic acid. c. Perform a final wash with 50 mL of brine (saturated NaCl solution) to aid in the removal of dissolved water from the organic layer.

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the solution over anhydrous sodium sulfate for about 15-20 minutes.

  • Solvent Removal: Filter the dried solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation. The product, 2-butoxyethyl chloroacetate, has a high boiling point at atmospheric pressure (~253°C), making vacuum distillation essential to prevent decomposition. Collect the fraction at the appropriate temperature and pressure.

Product Characterization

The identity and purity of the synthesized 2-butoxyethyl chloroacetate should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum will show characteristic peaks for the butyl group (triplet ~0.9 ppm, multiplet ~1.4 ppm, multiplet ~1.6 ppm), the methylene groups of the cellosolve moiety (triplets ~3.5-3.7 ppm and ~4.3 ppm), and the chloroacetyl methylene group (singlet ~4.1 ppm). Spectral data can be compared against public databases.
¹³C NMR Distinct signals for all 8 carbon atoms are expected. The carbonyl carbon will appear downfield (~167 ppm), and the carbon bearing the chlorine will be around 41 ppm.
FT-IR A strong, characteristic absorption band for the ester carbonyl (C=O) stretch is expected around 1740-1760 cm⁻¹. The C-O stretch will appear in the 1100-1300 cm⁻¹ region.
GC-MS Gas chromatography can confirm purity, while mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Environmental Health & Safety (EHS)

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing proper personal protective equipment (PPE).

  • Chloroacetic Acid: Highly toxic and corrosive. Causes severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care using chemical-resistant gloves, safety goggles, and a lab coat.

  • Butyl Cellosolve (2-Butoxyethanol): Harmful if swallowed, causes skin irritation, and serious eye irritation. It is a combustible liquid.

  • p-Toluenesulfonic Acid: Causes severe skin burns and eye damage.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This application note provides a reliable and well-documented protocol for the catalytic esterification of chloroacetic acid with butyl cellosolve. By explaining the underlying chemical principles and providing a detailed, step-by-step guide, researchers are equipped to synthesize 2-butoxyethyl chloroacetate with high yield and purity. The discussion of alternative catalysts and thorough safety information further enhances the utility of this guide for professionals in chemical synthesis and development.

References

  • Solid acid catalysts in esterification reactions. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • A process for the preparation of triclopyr-butotyl. (n.d.). Google Patents.
  • A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. (n.d.). Quick Company. Retrieved February 9, 2026, from [Link]

  • 2-Butoxyethyl chloroacetate. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Preparation method of triclopyr butoxyethyl ester. (n.d.). Google Patents.
  • Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too? (2020, April 12). Quora. Retrieved February 9, 2026, from [Link]

  • Butyl Cellosolve(EB*) - SAFETY DATA SHEET. (2023, September 19). Comet Chemical. Retrieved February 9, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate. (2025, August 5). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Preparation of triclopyr, its intermediate and butoxyethyl ester. (n.d.). Google Patents.
  • Fischer Esterification. (n.d.). University of Missouri-St. Louis. Retrieved February 9, 2026, from [Link]

  • A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. (n.d.). Quick Company. Retrieved February 9, 2026, from [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). University of Calgary. Retrieved February 9, 2026, from [Link]

  • Method of preparing alkyl esters of chloroacetic acid. (n.d.). Google Patents.
  • Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Catalytic synthesis of chloroacetates with thermoregulated ionic liquids based on vanadium-substituted polyoxometalate. (2019, March 14). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved February 9, 2026, from [Link]

  • Making esters from alcohols and acids. (n.d.). RSC Education. Retrieved February 9, 2026, from [Link]

  • Transforming Ethyl Chloroacetate Production Leveraging Reactive Chromatography with Amberlyst-15. (2024, April 23). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

Sources

Optimization of Alkylation Parameters using 2-Butoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent and Its Utility[1][2][3][4]

2-Butoxyethyl chloroacetate (CAS: 5330-17-6) is a specialized alkylating agent predominantly used to introduce the (2-butoxyethoxy)carbonylmethyl motif into nucleophilic substrates.[1][2] Structurally, it consists of an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-chloro ester linked to a glycol ether tail.[1]

This reagent bridges the gap between simple alkylation and solubility modification.[1][2] The lipophilic butoxyethyl tail significantly enhances the membrane permeability of the parent molecule, making it a critical tool in:

  • Prodrug Synthesis: Creating esterase-labile linkers that mask polar carboxyl or hydroxyl groups to improve oral bioavailability.[1][2]

  • Agrochemical Formulation: Synthesis of low-volatility herbicide esters (e.g., 2,4-D butoxyethyl ester) to improve leaf cuticle penetration.[1][2]

  • Plasticizer Development: Modifying polarity and glass transition temperatures in polymer matrices.

Chemical Profile & Handling
PropertyValueCritical Implication
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Stoichiometry calculations
Molecular Weight 194.66 g/mol --
Boiling Point 253.2°CHigh boiling point allows high-temperature reactions but makes removal by evaporation difficult.[1]
Density 1.07 g/cm³Denser than water; forms the bottom layer in aqueous biphasic washes.[1][2]
Solubility Organic solventsMiscible in DMF, Toluene, Acetone.[1][2] Limited water solubility.[1][2]

Mechanistic Principles & Reaction Design[4]

The alkylation proceeds via a Nucleophilic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)  mechanism.[1][3] The 

-chloro position is activated by the adjacent carbonyl group, making it more electrophilic than a standard alkyl chloride.[1] However, the chlorine is a poorer leaving group than bromine or iodine, often necessitating catalytic activation.[1]
The Selectivity Challenge: Alkylation vs. Hydrolysis

The core challenge when using 2-Butoxyethyl chloroacetate is the ester linkage .[1][2]

  • Path A (Desired): Nucleophile attacks the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -carbon, displacing chloride.[1]
    
  • Path B (Undesired): Base attacks the carbonyl carbon (saponification), cleaving the butoxyethyl group and destroying the reagent.[1]

Rule of Thumb: To favor Path A, avoid strong hydroxide bases (NaOH, KOH) in aqueous media unless a Phase Transfer Catalyst (PTC) is used.[1][2] Preferred systems utilize weak inorganic bases (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, 

) in anhydrous polar aprotic solvents.[1]

Figure 1: Kinetic competition between desired alkylation and ester hydrolysis.

Standard Laboratory Protocol (O-Alkylation)

Application: High-yield synthesis of phenolic or carboxylic acid derivatives on a gram scale.[1][2] System: Finkelstein-Assisted


 in Acetone/DMF.
Rationale
  • Potassium Carbonate (

    
    ):  A mild base that deprotonates phenols/acids without attacking the ester moiety of the reagent.[1]
    
  • Potassium Iodide (KI): Acts as a nucleophilic catalyst.[1][2] It displaces the chloride in situ to form the more reactive iodide intermediate (Finkelstein reaction), accelerating the rate-limiting step.[1][2]

  • Solvent: Acetone (reflux) is standard; DMF is used for less soluble substrates.[1][2]

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (Phenol/Acid, 1.0 equiv) in anhydrous Acetone (10 mL per gram of substrate).

  • Deprotonation: Add anhydrous

    
     (1.5 – 2.0 equiv). Stir at room temperature for 15 minutes to ensure salt formation.
    
  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 – 0.2 equiv).[1][2] Note: The solution may turn slightly yellow due to trace iodine liberation.[1]

  • Alkylation: Add 2-Butoxyethyl chloroacetate (1.1 – 1.2 equiv) dropwise via syringe.[1][2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 4–12 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate).[1][2]

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Filter off the inorganic solids (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve the residue in Ethyl Acetate and wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and brine (
      
      
      
      ) to remove residual DMF/KI.[1]
    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography. Note: Excess reagent (high boiling point) can be difficult to remove by vacuum; chromatography is preferred.[1][2]

Industrial/Scale-Up Protocol (Phase Transfer Catalysis)

Application: Multi-gram to kilogram scale; "Green" chemistry requirements (avoiding DMF). System: Toluene/Solid-Liquid Phase Transfer.[1][2]

Rationale

Using a biphasic system with a quaternary ammonium salt allows the use of inexpensive inorganic bases while protecting the sensitive ester group from hydrolysis, as the reaction occurs in the organic phase or at the interface.[1]

Step-by-Step Procedure
  • Charge: To a reactor, add the Substrate (1.0 equiv) and Toluene (5–8 volumes).[1][2]

  • Base & Catalyst: Add solid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (1.5 equiv) and Tetrabutylammonium Bromide (TBAB)  (0.05 equiv / 5 mol%).[1]
    
  • Reagent Addition: Add 2-Butoxyethyl chloroacetate (1.1 equiv).

  • Reaction: Heat to 90–100°C with vigorous mechanical stirring. Vigorous stirring is critical to maximize interfacial surface area.[1]

  • Duration: Reaction typically completes in 3–6 hours.[1][2]

  • Workup:

    • Cool to 25°C.

    • Add water to dissolve inorganic salts.[1][2]

    • Separate phases.[1][2] The product is in the upper Toluene layer.[1][2]

    • Wash the organic layer with dilute aqueous citric acid (to neutralize trace base) followed by water.[1][2]

    • Distill Toluene to isolate the product.[1][2]

Critical Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Chloride is a poor leaving group.[1][2]Add 10–20 mol% NaI or KI.[1][2] Increase temperature (switch from Acetone to MEK or Toluene).
Ester Hydrolysis Wet solvent or strong base usage.[5][1][2]Ensure anhydrous conditions.[1][2] Switch from NaOH/KOH to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or

.[1]
Product "Oiling Out" High lipophilicity of the butoxyethyl tail.[1][2]Do not expect crystallization.[1][2] Isolate as an oil or use high-vacuum distillation if the product is stable.[1][2]
Reagent Persists Excess reagent used and hard to remove.[1][2]Use precise stoichiometry (1.05 equiv). If excess remains, wash organic layer with dilute aliphatic amines (e.g., dimethylamine) to convert excess reagent to a water-soluble amide, then wash away.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79237, 2-Butoxyethyl chloroacetate.[1][2] Retrieved from [Link][1][2]

  • World Intellectual Property Organization (2010). WO2010023679 - Preparation of Triclopyr, its Intermediate and Butoxyethyl Ester.[1][2] Retrieved from [Link][1][2]

  • Google Patents (2019). CN109776301B - Synthesis method of 2,4-dichlorophenoxyacetic acid compound.[1][2] (Describes the reactivity of chloroacetates with phenols). Retrieved from

  • Royal Society of Chemistry. Reaction of phenols with α-chloro-ketones in the presence of potassium iodide.[1][2] J. Chem. Soc. C, 1970.[1][2] Retrieved from [Link]

Sources

Application Note: Solvent Selection & Protocol for 2-Butoxyethyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-Butoxyethyl chloroacetate (CAS 628-63-7), a critical intermediate in the production of herbicides (e.g., Triclopyr) and plasticizers. The synthesis relies on the Fischer esterification of Chloroacetic acid and 2-Butoxyethanol (Ethylene glycol monobutyl ether).

Success in this reaction is thermodynamically controlled; therefore, solvent selection is not merely about solubility but is the primary driver of yield via azeotropic water removal. This note compares industry-standard solvents (Toluene) against safer alternatives (Cyclohexane) and modern green solvents (CPME), providing a validated protocol for scale-up.

Reaction Chemistry & Thermodynamic Challenges

The reaction is an acid-catalyzed equilibrium process:[1]



Key Mechanistic Constraints:
  • Equilibrium Constant (

    
    ):  Typically 
    
    
    
    for primary alcohols. Without water removal, conversion stalls at ~66%.
  • Reactant Polarity: Chloroacetic acid is highly polar and corrosive; 2-Butoxyethanol is amphiphilic (miscible with water and organics).

  • Thermal Sensitivity: The

    
    -chloro group is susceptible to hydrolysis or nucleophilic attack if the reaction temperature is too high (
    
    
    
    C) or the medium becomes basic during workup.

Solvent Selection Matrix

The ideal solvent must form a hetero-azeotrope with water (immiscible in liquid phase) to facilitate separation in a Dean-Stark trap.

Comparative Data Table
SolventBoiling Point (

C)
Azeotrope BP w/ Water (

C)
Water % in Azeotrope (wt)Toxicity ClassApplication Verdict
Toluene 110.685.020.2%Class 2 (Restricted)Industry Standard. High water carrying capacity; optimal reaction rate.
Cyclohexane 80.769.58.5%Class 2 (Less Toxic)Safer Alternative. Slower kinetics due to lower T; requires larger solvent volume.
Xylene 138-14494.540%Class 2High Temp. Risks thermal degradation of the chloro-group; hard to remove trace solvent.
CPME 106.083.016.0%Green (Recommended)Modern Optimization. Low peroxide formation; high stability; excellent water separation.
Solvent Decision Logic

The following decision tree assists in selecting the solvent based on regulatory constraints and equipment capability.

SolventSelection Start Start: Select Solvent TempSens Is the substrate thermally sensitive (>120°C)? Start->TempSens GreenReq Are there strict Green Chemistry requirements? TempSens->GreenReq Yes Xylene Solvent: XYLENE (High Boiling) TempSens->Xylene No SpeedReq Is reaction speed/throughput the priority? GreenReq->SpeedReq No CPME Solvent: CPME (Cyclopentyl Methyl Ether) GreenReq->CPME Yes (Preferred) Toluene Solvent: TOLUENE (Standard Dean-Stark) SpeedReq->Toluene Yes Cyclohexane Solvent: CYCLOHEXANE (Low Temp / Slower) SpeedReq->Cyclohexane No (Safety Priority)

Figure 1: Decision matrix for solvent selection in esterification reactions.

Validated Experimental Protocol

Target Scale: 1.0 Mole (approx. 200g output) Solvent: Toluene (Standard) or CPME (Green Alternative)

Reagents & Equipment[1][2][3]
  • Chloroacetic Acid (MCA): 94.5 g (1.0 mol). Note: Highly corrosive solid. Handle with gloves.

  • 2-Butoxyethanol: 124 g (1.05 mol). Slight excess drives kinetics.

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA), 1.9 g (1-2 wt% of acid).

  • Solvent: Toluene (200 mL).

  • Apparatus: 500 mL Round Bottom Flask (RBF), Magnetic Stirrer, Dean-Stark Trap, Reflux Condenser, Heating Mantle.

Step-by-Step Methodology
  • Setup: Assemble the RBF with the Dean-Stark trap and condenser. Ensure the trap is pre-filled with the chosen solvent (Toluene) to prevent volume loss in the flask during the initial reflux.

  • Charging: Add Chloroacetic acid, 2-Butoxyethanol, and p-TSA to the flask. Add the 200 mL of solvent.

  • Reflux: Heat the mixture to a vigorous reflux (

    
    C bath temperature).
    
    • Observation: The solution should boil, and condensate should drip into the trap. Water will separate to the bottom phase.

  • Monitoring:

    • Continue reflux until water collection ceases (theoretical: ~18 mL).

    • Time: Typically 4–6 hours with Toluene; 6–9 hours with Cyclohexane.

    • Endpoint Check: Calculate Acid Value (AV) of a small aliquot. Reaction is complete when AV < 5 mg KOH/g.

  • Cooling: Cool the reaction mixture to room temperature (

    
    C).
    
Workup & Purification

The goal is to remove the acid catalyst and any unreacted chloroacetic acid without hydrolyzing the ester.

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash 1: Water (100 mL). Discard aqueous layer.

    • Wash 2: 5% Sodium Bicarbonate (

      
      ) solution (100 mL). Caution: Gas evolution (
      
      
      
      ). Vent frequently. This neutralizes p-TSA and unreacted MCA.
    • Wash 3: Saturated Brine (100 mL) to dry the organic layer.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ) for 30 minutes. Filter.
    
  • Concentration: Remove the solvent (Toluene) using a Rotary Evaporator under reduced pressure (50 mbar,

    
    C bath).
    
  • Final Distillation (Optional): For high purity (>99%), vacuum distill the product.

    • Boiling Point: ~140°C at 10 mmHg (Estimate).

Process Workflow Diagram

ReactionWorkflow Reactants Reactants: MCA + 2-Butoxyethanol + p-TSA + Toluene Reflux Reflux (115°C) Dean-Stark Trap Reactants->Reflux Heat Reflux->Reflux Azeotrope Recycle Solvent Separation Phase Separation: Remove Aqueous Layer Reflux->Separation Cool Neutralize Wash: 5% NaHCO3 (Remove Acid) Separation->Neutralize Concentrate Vac Distillation: Remove Solvent Neutralize->Concentrate Dry (Na2SO4) Product Final Product: 2-Butoxyethyl Chloroacetate Concentrate->Product

Figure 2: Workflow for the azeotropic esterification and purification process.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete water removal.Ensure vigorous reflux; insulate the Dean-Stark arm; check trap separation.
Dark Product Polymerization or oxidation.Reduce bath temperature; ensure inert atmosphere (

); check stabilizer in ether.
Emulsion during Wash Surfactant effect of product.Add more brine; avoid vigorous shaking (use gentle rocking); filter through Celite if necessary.
High Acid Value Unreacted Chloroacetic acid.Extend reflux time; ensure sufficient excess of alcohol; verify catalyst activity.

References

  • Process for preparation of 2-butoxyethyl ester of chloroacetic acid. (Patent WO2010023679).[3] Describes the standard industrial protocol using Toluene and p-TSA.

  • Dean-Stark Apparatus & Azeotropic Distillation. Royal Society of Chemistry. Explains the fundamental thermodynamics of water removal in esterification.

  • Toxicity Profile: 2-Butoxyethanol. Agency for Toxic Substances and Disease Registry (ATSDR). Safety data regarding hemolysis risks.

  • Green Solvent Selection Guide. CPME properties and azeotrope data. (General reference for CPME as a Toluene replacement).

  • Esterification Kinetics. Asian Journal of Green Chemistry. Discusses p-TSA catalyzed kinetics and solvent effects.

Sources

Troubleshooting & Optimization

improving yield of 2-Butoxyethyl chloroacetate esterification reaction

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butoxyethyl chloroacetate. As a crucial intermediate in the production of various commercial products, including the herbicide Triclopyr, maximizing the yield and purity of this ester is of significant economic and operational importance.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during this Fischer esterification reaction.

Section 1: Understanding the Core Reaction: The Fischer Esterification

Q: What is the fundamental reaction mechanism, and why is it prone to low yield?

A: The synthesis of 2-Butoxyethyl chloroacetate from 2-butoxyethanol and chloroacetic acid is a classic example of a Fischer esterification. This is an acid-catalyzed equilibrium reaction. The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of the chloroacetic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of 2-butoxyethanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking alcohol group to one of the hydroxyl groups, forming a good leaving group (water).

  • Water Elimination: The newly formed water molecule is eliminated, creating a protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of the proton from the carbonyl oxygen, yielding the final ester product.[2]

The primary reason this reaction often suffers from low yield is its reversibility. As the reaction proceeds, the co-product, water, can hydrolyze the ester, pushing the equilibrium back towards the reactants. Therefore, the key to achieving high yield is the effective and continuous removal of water as it is formed, in accordance with Le Châtelier's principle.[3]

Fischer_Esterification Reactants Chloroacetic Acid + 2-Butoxyethanol ProtonatedAcid Protonated Carbonyl Reactants->ProtonatedAcid + H+ (Catalyst) TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + Alcohol WaterLeaving Intermediate with -OH2+ Leaving Group TetrahedralInt->WaterLeaving Proton Transfer ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster - H2O Products 2-Butoxyethyl chloroacetate + Water ProtonatedEster->Products - H+ (Catalyst Regen.) Products->WaterLeaving + H2O (Hydrolysis)

Caption: Fischer Esterification Reversible Mechanism.

Section 2: Troubleshooting Guide for Low Yield and Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction conversion is stalling below 90%, and the yield is poor. What is the most likely cause?

A: The most probable cause is inefficient removal of water from the reaction mixture. When water concentration increases, the rate of the reverse reaction (hydrolysis) becomes significant, leading to a premature equilibrium at a low conversion rate.

Solution: Implement Azeotropic Distillation with a Dean-Stark Apparatus.

This is the most robust and widely used industrial and laboratory method for this specific esterification.[1][4] An azeotrope-forming solvent (an entrainer), typically toluene, is used. The toluene-water azeotrope boils at a lower temperature than any of the individual reactants, allowing for the selective removal of water.

Dean_Stark_Workflow Setup 1. Assemble Flask, Reflux Condenser & Dean-Stark Trap Charge 2. Charge Reactants, Catalyst (p-TSA) & Toluene Setup->Charge Heat 3. Heat to Reflux (Oil Bath ~110-115°C) Charge->Heat Azeotrope 4. Toluene-Water Azeotrope Vapors Rise Heat->Azeotrope Condense 5. Vapors Condense and Collect in Trap Azeotrope->Condense Separate 6. Water (Denser) Separates to the Bottom of Trap Condense->Separate Return 7. Toluene (Lighter) Overflows and Returns to Reaction Flask Separate->Return Monitor 8. Monitor Water Collection. Reaction is complete when no more water separates. Separate->Monitor Return->Heat Continuous Cycle

Caption: Experimental workflow for water removal.

Expert Tip: Before starting, ensure your Dean-Stark trap is perfectly clean and dry. Any residual moisture can affect the accuracy of your monitoring. For a detailed explanation of the apparatus, see reference[5].

Q: After the reaction, my work-up is difficult, and I still have significant amounts of unreacted chloroacetic acid in my product. How can I improve this?

A: This points to two potential issues: suboptimal catalyst choice and an incomplete work-up procedure. While strong mineral acids like sulfuric acid can catalyze the reaction, they often lead to more side products and are harder to neutralize.[4]

Solution 1: Catalyst Selection. Use p-Toluenesulfonic acid (p-TSA) or methanesulfonic acid. These are highly effective, solid catalysts that produce cleaner reactions with high conversion rates, often exceeding 98%.[1][4]

Solution 2: Rigorous Post-Reaction Work-Up. A multi-step washing procedure is critical for removing the acid catalyst and unreacted chloroacetic acid.

  • Cool the Reaction: Allow the reaction mass to cool to room temperature.

  • Initial Water Wash: Transfer the mixture to a separatory funnel and wash with water. This removes the bulk of the catalyst.

  • Alkali Wash: Perform a wash with a mild alkali solution, such as 10% aqueous sodium carbonate (Na₂CO₃).[4] Add the solution slowly and vent the separatory funnel frequently, as CO₂ gas will be evolved from the neutralization. This step is crucial for removing all acidic components.

  • Final Water Wash: Wash again with water to remove any residual sodium carbonate.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate.[4]

Data Summary: Catalyst Performance Comparison

CatalystTypical ConversionIsolated YieldPurityNotes
p-Toluenesulfonic Acid (p-TSA)>98%[4]86-95%[1][4]>98%[4]Preferred catalyst for high yield and purity.
Methanesulfonic Acid>98%[4]85-96%[1][4]>98%[1]Excellent alternative to p-TSA.
Sulfuric Acid (98%)~60%[4]~62%[4]~97%[4]Lower conversion, more potential for side reactions.
Q: My final product is dark yellow or brown. What causes this discoloration?

A: Discoloration is typically a result of side reactions caused by excessive heating or the use of overly aggressive catalysts like sulfuric acid. The chloroacetyl moiety can be reactive at high temperatures.[6]

Solution: Precise Temperature Control and Decolorization.

  • Temperature Management: Use an oil bath to maintain a steady reflux temperature between 110-115°C.[4] Avoid direct heating with a mantle, which can cause localized hot spots and charring.

  • Post-Work-Up Decolorization: After drying the organic phase but before solvent removal, you can add a small amount of activated charcoal or silica gel to the solution.[4] Stir for 15-30 minutes, then filter to remove the adsorbent. This will often yield a colorless or very pale yellow final product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of chloroacetic acid to 2-butoxyethanol? A patent for a similar process suggests a molar ratio of 1:(1-1.5) of chloroacetic acid to 2-butoxyethanol.[1] Using a slight excess of the alcohol can help drive the equilibrium towards the product. A 1:1 molar ratio is also commonly and successfully used.[4]

Q2: Are there "greener" or more easily removable catalysts available? Yes. Solid acid catalysts, such as Nafion™ H (a perfluorinated sulfonic acid polymer) or specialized polystyrene-based resins, are excellent alternatives.[7] Their primary advantage is the ease of removal—they can be simply filtered from the reaction mixture and potentially reused, which eliminates the need for aqueous washes and reduces waste streams.[7]

Q3: How do I confirm the reaction is complete? The most direct method is to monitor the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected, and no more water is separating from the azeotrope over a 30-minute period. For more precise tracking, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the disappearance of the limiting reactant.

Q4: What is the best method for final purification? After the work-up, drying, and optional decolorization, the solvent (toluene) should be removed by distillation. To ensure the final product's integrity and prevent degradation, it is highly recommended to perform this distillation under reduced pressure (vacuum distillation).[4] This allows the solvent to be removed at a lower temperature.

Section 4: Validated High-Yield Experimental Protocol

This protocol synthesizes best practices from established literature for achieving high yield and purity.[1][4]

Materials & Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Separatory funnel

  • Chloroacetic Acid (1.0 eq)

  • 2-Butoxyethanol (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA, ~0.02 eq)

  • Toluene (approx. 2 mL per gram of chloroacetic acid)

  • 10% Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add chloroacetic acid (1.0 eq), 2-butoxyethanol (1.0 eq), p-TSA (~0.02 eq), and toluene.

  • Reaction: Place the flask in an oil bath and heat the mixture to reflux (~110-115°C). Stir vigorously. Water will begin to collect in the graduated arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing for approximately 5-6 hours, or until no more water is observed collecting in the trap. A conversion of >98% is expected.[4]

  • Cooling & Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the contents to a separatory funnel.

  • Washing:

    • Wash the organic layer with 1 portion of deionized water.

    • Wash with 1-2 portions of 10% sodium carbonate solution. Vent frequently.

    • Wash with 1 final portion of deionized water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate. Remove the toluene via vacuum distillation to yield 2-Butoxyethyl chloroacetate as a clear, colorless to pale yellow liquid. An expected yield is in the range of 86-87% with >98.5% purity.[4]

References

  • A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. (n.d.). Quick Company. Retrieved February 9, 2026, from [Link]

  • Fischer Esterification Detailed Mechanism. (n.d.). BYJU'S. Retrieved February 9, 2026, from [Link]

  • Gharda, K. H., & Mathur, S. (2010). Preparation of triclopyr, its intermediate and butoxyethyl ester. (WO2010023679A2). Google Patents.
  • Preparation Of Triclopyr, Its Intermediate And Butoxyethyl Ester. (n.d.). Quick Company. Retrieved February 9, 2026, from [Link]

  • 2-Butoxyethanol and 2-Butoxyethanol Acetate. (2022). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved February 9, 2026, from [Link]

  • Wiley, R. H., & Smith, N. R. (1951). Chloroacetamide. Organic Syntheses, 31, 23. Retrieved February 9, 2026, from [Link]

  • Wang, Y., et al. (2009). Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction. (CN101337884A). Google Patents.
  • Li, Z., et al. (2012). Preparation method of triclopyr butoxyethyl ester. (CN102295597B). Google Patents.
  • Preparation method of triclopyr butoxyethyl ester. (n.d.). Patsnap. Retrieved February 9, 2026, from [Link]

  • 2-Butoxyethyl chloroacetate. (n.d.). PubChem, National Institutes of Health. Retrieved February 9, 2026, from [Link]

    • The Fischer Esterification. (n.d.). University of Michigan-Dearborn. Retrieved February 9, 2026, from [Link]

  • PREPARATION OF TRICLOPYR, ITS INTERMEDIATE AND BUTOXYETHYL ESTER. (2010). WIPO Patentscope. Retrieved February 9, 2026, from [Link]

  • Davis, R. (2013, April 22). A Simple Dean-Stark Apparatus Explained. YouTube. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Purification of 2-Butoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Removal of Acidic Impurities & Process Optimization

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: 2-Butoxyethyl chloroacetate (CAS: 628-62-6) is an ester synthesized via the condensation of 2-butoxyethanol and chloroacetic acid.[1] The primary "acidic impurity" is unreacted chloroacetic acid .

The Chemical Hazard: Chloroacetic acid is significantly stronger (


) than typical carboxylic acids like acetic acid (

) due to the electron-withdrawing inductive effect of the chlorine atom. This high acidity poses two risks:
  • Autocatalytic Hydrolysis: Residual acid catalyzes the cleavage of the ester bond, reverting your product back to starting materials.

  • Downstream Toxicity: Chloroacetic acid is a potent alkylating agent and cellular toxin, unacceptable in drug development intermediates.

The Solubility Paradox: The 2-butoxyethyl chain (glycol ether) acts as a surfactant. While it makes the molecule useful as a solvent, it creates significant emulsion challenges during aqueous washes. Standard "shake and separate" protocols often fail, resulting in yield loss or inseparable rag layers.

Decision Matrix: Selecting the Purification Route

Do not default to a single method. Assess your crude material's impurity load and volume.

purification_decision Start Crude 2-Butoxyethyl Chloroacetate AcidLoad Assess Acid Content (TLC or Titration) Start->AcidLoad HighAcid High Acid (>5%) AcidLoad->HighAcid Significant Impurity LowAcid Trace Acid (<2%) AcidLoad->LowAcid Polishing Step MethodA Method A: Buffered Aqueous Wash (Requires Solvent Dilution) HighAcid->MethodA MethodB Method B: Basic Alumina Filtration (Anhydrous Polishing) LowAcid->MethodB EmulsionRisk Is Emulsion Formation Observed? EmulsionRisk->MethodB If persistent emulsion MethodC Method C: Vacuum Distillation (Final Purification) EmulsionRisk->MethodC If layers separate MethodA->EmulsionRisk MethodB->MethodC Optional for >99% purity

Figure 1: Purification workflow based on impurity load. Note that distillation is the final step but requires prior neutralization to prevent degradation.

Module A: The Buffered Aqueous Wash (Primary Protocol)

Objective: Neutralize chloroacetic acid without hydrolyzing the ester.

Critical Insight: Do NOT use Sodium Hydroxide (NaOH). The chloroacetate group is highly labile; strong bases will cause rapid saponification (hydrolysis) or


 displacement of the chloride. Use Sodium Bicarbonate (

)
or Sodium Carbonate (

)
.
Step-by-Step Protocol:
  • Dilution (The Anti-Emulsion Step):

    • Dissolve your crude ester in a non-polar solvent. Toluene or Dichloromethane (DCM) are recommended (1:3 ratio of Product:Solvent).

    • Why: The glycol ether tail loves water. Diluting with a hydrophobic solvent forces a clearer phase boundary.

  • The Cold Wash:

    • Cool the organic solution to 0–5°C .

    • Add Saturated Aqueous

      
        slowly.
      
    • Warning:

      
       gas will evolve. Ensure adequate headspace.
      
    • Agitate gently. Do not shake violently; this creates stable foams with glycol ethers.

  • Phase Separation Check:

    • Allow to settle. If the interface is cloudy (rag layer), add Saturated Brine (NaCl) . The increased ionic strength "salts out" the organic glycol ether, forcing it back into the organic layer.

  • Final Rinse & Dry:

    • Wash once with distilled water to remove residual salts.

    • Dry the organic layer over Anhydrous Magnesium Sulfate (

      
      ) .
      
    • Filter and concentrate via rotary evaporation.

Module B: Adsorption & Polishing (Anhydrous Method)

Objective: Remove trace acids from sensitive batches where water introduction is risky.

Materials:

  • Basic Alumina (Activity Grade I or II) : Aluminum oxide with surface basic sites.

  • Flash Chromatography Column or Sintered Glass Funnel.

Protocol:
  • Preparation: Pack a short plug of Basic Alumina (approx. 5-10g per gram of crude product).

  • Elution: Dilute the crude product in Hexane/Ethyl Acetate (9:1) or pure DCM .

  • Filtration: Pass the solution through the alumina plug under weak vacuum or gravity.

    • Mechanism:[2][3][4] The acidic protons of the impurity bind irreversibly to the oxide/hydroxide surface of the alumina. The neutral ester passes through.

  • Recovery: Rinse the plug with additional solvent to recover entrained product. Concentrate the filtrate.

Module C: Vacuum Distillation (Final Purification)

Objective: Isolate the ester from non-volatile byproducts (polymers) or residual salts.

Physical Constants:

  • Boiling Point (Atmospheric): ~253°C (Decomposition risk)

  • Target Vacuum BP: ~110–120°C at 10–15 mmHg.

Protocol:
  • Setup: Short-path distillation apparatus. Vigreux column is optional but recommended for higher purity.

  • Pre-treatment: Ensure the feed is neutral . Distilling acidic crude will cause "charring" in the pot due to acid-catalyzed polymerization.

  • Parameters:

    • Bath Temp: Start at 130°C.

    • Vacuum: < 20 mmHg (High vacuum preferred).

    • Collection: Discard the first 5% (fore-run) which contains residual solvent and water. Collect the steady fraction.

Troubleshooting & FAQs

Q1: I used NaOH and my yield dropped by 40%. What happened? A: You hydrolyzed your product. Chloroacetate esters are "activated" esters. The electron-withdrawing chlorine makes the carbonyl carbon highly electrophilic. Hydroxide (


) attacks this carbon rapidly, cleaving the ester into 2-butoxyethanol and chloroacetic acid salt. Always use Bicarbonate. 

Q2: The layers won't separate; I have a milky white emulsion. A: This is the "Glycol Effect." The butoxyethyl chain acts as a surfactant.

  • Fix 1: Add solid NaCl to the mixture until saturated.

  • Fix 2: Add more Toluene (hydrophobic driver).

  • Fix 3: If using DCM, the organic layer is on the bottom. Ensure you aren't discarding the product.

Q3: Can I use Silica Gel instead of Alumina? A: Silica is slightly acidic (


). While it separates compounds based on polarity, it does not chemically neutralize the acidic impurity as effectively as Basic Alumina . For acid removal, Basic Alumina is the superior stationary phase.

Q4: My product smells acrid/sharp even after washing. A: The human nose is very sensitive to chloroacetic acid (vinegar-like but sharper). This indicates residual acid. Perform the Module B (Alumina) step. Distillation alone might codistill the acid if it wasn't neutralized.

Data Summary Table
ParameterValue / ConditionSource
CAS Number 628-62-6[1]
Molecular Weight 194.66 g/mol [1]
Boiling Point (Atm) 253.2°C[2]
Boiling Point (Vac) ~110-115°C (azeotropic/vac)[3]
Impurity pKa 2.86 (Chloroacetic Acid)[4]
Product pKa N/A (Neutral Ester)-
Density 1.07 g/cm³[2]
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79237, 2-Butoxyethyl chloroacetate. Retrieved from [Link]

  • Vertex Patent Search. Process for preparation of 2-butoxyethyl chloroacetate (WO2010023679).[5] Retrieved from [Link][6]

  • Master Organic Chemistry. Acidity of Carboxylic Acids and Substituent Effects. (Explaining the inductive effect of Chloro vs. Methyl). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Ester Purification and Emulsion breaking). 5th Edition. Longman Scientific & Technical.

Sources

Technical Support Center: Optimization of 2-Butoxyethyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The Chemistry of Control

2-Butoxyethyl chloroacetate (BCA) is a critical intermediate, primarily used in the synthesis of the herbicide Triclopyr and as a specialty solvent/plasticizer. The synthesis involves the direct esterification of Chloroacetic Acid (CAA) and 2-Butoxyethanol (2-BE) .

While the reaction appears simple, the dual-functional nature of 2-butoxyethanol (containing both an alcohol and an ether linkage) and the reactivity of the C-Cl bond in chloroacetic acid create specific pathways for side reactions.

Reaction Pathway Analysis

The following diagram illustrates the competitive landscape between the desired esterification and the parasitic side reactions that degrade yield and quality.

ReactionPathways cluster_main Primary Reaction (Desired) cluster_side Parasitic Side Reactions Reactants Chloroacetic Acid + 2-Butoxyethanol Intermediate Tetrahedral Intermediate Reactants->Intermediate H+ Catalyst EtherCleavage Ether Cleavage (Acid Catalyzed) Reactants->EtherCleavage High Temp / Strong Acid Charring Charring/Oligomers (Sulfuric Acid induced) Reactants->Charring Oxidation / H2SO4 Product 2-Butoxyethyl Chloroacetate Intermediate->Product - H2O Water H2O (Must be removed) Intermediate->Water Hydrolysis C-Cl Hydrolysis ( glycolic derivatives) Product->Hydrolysis Prolonged Heating + H2O Butanol + Ethylene Glycol\nChloroacetate Butanol + Ethylene Glycol Chloroacetate EtherCleavage->Butanol + Ethylene Glycol\nChloroacetate

Figure 1: Mechanistic pathway showing the competition between esterification (green) and acid-catalyzed degradation (red).

Troubleshooting Matrix (FAQs)

This section addresses specific issues reported by users in the field.

Q1: My product has a high Acid Value (AV) even after washing. Why?

Diagnosis: This indicates either incomplete conversion or re-hydrolysis during workup.

  • Root Cause 1 (Equilibrium): Esterification is reversible.[1] If water is not physically removed (via azeotropic distillation), the reaction hits an equilibrium ceiling (typically ~65-70% conversion).

  • Root Cause 2 (Workup Hydrolysis): The chloroacetate ester bond is susceptible to hydrolysis if the neutralization wash is too basic (pH > 10) or too hot.

  • Solution:

    • Ensure vigorous water removal using a Dean-Stark trap with Toluene or Cyclohexane.

    • Neutralization Protocol: Use 10% Sodium Carbonate (

      
      )  or Sodium Bicarbonate at room temperature (<25°C). Never use strong Caustic Soda (NaOH) at high temperatures, as it will hydrolyze the ester and potentially the C-Cl bond.
      
Q2: The reaction mixture turns dark brown/black (Charring).

Diagnosis: Oxidative degradation or polymerization caused by the catalyst.

  • Root Cause: Using concentrated Sulfuric Acid (

    
    ) as a catalyst.[2] While cheap, it acts as an oxidizing agent and dehydrating agent that attacks the ether linkage in 2-butoxyethanol, leading to "tar" formation.
    
  • Solution: Switch to p-Toluene Sulfonic Acid (p-TSA) or a Solid Superacid Catalyst (e.g., Amberlyst-15, Indion-190). These provide the necessary proton source without the strong oxidizing potential of sulfuric acid.

Q3: GC-MS shows unexpected peaks eluting before the main product.

Diagnosis: Ether cleavage byproducts.

  • Mechanism: Under highly acidic conditions and high temperatures (>120°C), the ether bond in 2-butoxyethanol can cleave, releasing n-Butanol and generating ethylene glycol chloroacetate derivatives.

  • Solution:

    • Limit reaction temperature to 110-115°C .

    • Reduce catalyst loading (keep below 1.0 wt%).

    • Use Toluene as a solvent to control the boiling point via reflux.

Optimized Protocol: Solid Acid Catalysis

This protocol replaces liquid mineral acids with a heterogeneous solid acid catalyst. This "Self-Validating" system minimizes side reactions by restricting the acid sites to the solid phase, preventing bulk oxidative degradation.

Materials
  • Reactants: Chloroacetic Acid (1.0 mol), 2-Butoxyethanol (1.1 mol - slight excess drives equilibrium).

  • Catalyst: Amberlyst-15 or Indion-190 (Solid Sulfonic Acid Resin) - Load: 1-2% w/w.

  • Solvent: Toluene (approx. 50% of total volume) for azeotropic water removal.

Step-by-Step Methodology
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, a Dean-Stark apparatus (with condenser), and a thermometer.

  • Loading: Charge Chloroacetic Acid, 2-Butoxyethanol, Toluene, and the Solid Catalyst.

  • Reflux (Reaction):

    • Heat the mixture to reflux (approx. 110-115°C).

    • Checkpoint: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical: 18mL per mole).

    • Time: Typically 4-6 hours.

  • Filtration (Critical): Cool to 40°C and filter the mixture to remove the solid catalyst.

    • Benefit: Stops the reaction immediately and prevents reversal during workup. The catalyst can be washed and reused.[3]

  • Workup:

    • Wash filtrate with water (1x).

    • Wash with 10%

      
       (until pH is neutral/slightly alkaline).
      
    • Wash with brine (1x).

  • Purification: Dry organic layer over

    
    . Remove Toluene via rotary evaporation. Distill the residue under reduced pressure (Vacuum Distillation) to obtain pure 2-Butoxyethyl chloroacetate.
    
Process Flow Diagram

ProcessFlow Start Raw Materials Charge (CAA + 2-BE + Toluene + Solid Catalyst) Reflux Reflux @ 115°C (Dean-Stark Water Removal) Start->Reflux Check Water Evolution Stopped? Reflux->Check Check->Reflux No Filter Filtration (Remove Catalyst) Check->Filter Yes Wash Neutralization Wash (10% Na2CO3) Filter->Wash Distill Vacuum Distillation (Purification) Wash->Distill End Final Product (>99% Purity) Distill->End

Figure 2: Optimized workflow using heterogeneous catalysis to minimize impurities.

Comparative Data: Catalyst Performance

The following table summarizes the performance of different catalytic systems based on industrial kinetics data.

ParameterSulfuric Acid (

)
p-TSA (Homogeneous)Solid Acid (Amberlyst-15)
Yield (%) 85 - 90%92 - 95%94 - 97%
Purity (%) 90 - 92%95 - 97%> 98%
Color (APHA) High (Dark/Yellow)Low (Pale Yellow)Very Low (Clear)
Side Reactions High (Charring/Oxidation)ModerateMinimal
Corrosion HighModerateNegligible
Reusability NoNoYes (3-5 cycles)

Note: Solid acid catalysts offer the highest selectivity by physically separating the acid sites from the bulk liquid, reducing the probability of ether cleavage.

References

  • Process for Preparation of 2-Butoxyethyl Ester of Chloroacetic Acid. (2010). World Intellectual Property Organization (WIPO). Patent WO/2010/023679.[4] Link

  • Kinetics of Esterification of Acetic Acid and Ethanol with a Homogeneous Acid Catalyst. (2013). International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET). (Used as a baseline for esterification kinetics comparison). Link

  • Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction. (2009). Google Patents. CN101337884A.[4] (Demonstrates the industrial shift toward solid acid catalysts for glycol ether esters). Link

  • Organic Syntheses Procedure: Chloroacetamide. (Referenced for the handling and properties of chloroacetic acid derivatives). Organic Syntheses. Link

  • Safety Data Sheet: 2-Butoxyethyl chloroacetate. ECHEMI. (Safety and physical property verification). Link

Sources

Technical Support Center: Purification of Crude 2-Butoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Butoxyethyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purifying 2-Butoxyethyl Chloroacetate

2-Butoxyethyl chloroacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] It is typically synthesized via the esterification of 2-butoxyethanol and chloroacetic acid, often in the presence of an acid catalyst such as p-toluenesulfonic acid.[3][4][5] While the synthesis is relatively straightforward, the purification of the crude product presents several challenges. Impurities commonly arise from unreacted starting materials, the catalyst, and potential side products.

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high-purity 2-Butoxyethyl chloroacetate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: After the initial work-up, my organic layer is still acidic. What should I do?

Answer:

An acidic organic layer indicates the presence of residual chloroacetic acid or the acid catalyst (e.g., p-toluenesulfonic acid). It is crucial to remove these acidic impurities as they can catalyze the hydrolysis of the ester product, especially in the presence of water, leading to lower yields and the formation of new impurities.

Troubleshooting Steps:

  • Additional Base Wash: Perform one or two additional washes with a mild aqueous base solution. A 5-10% sodium bicarbonate or sodium carbonate solution is recommended over strong bases like sodium hydroxide, which could promote ester hydrolysis.[3] The reaction with carbonate or bicarbonate will produce carbon dioxide gas, so ensure your separatory funnel is vented frequently to release pressure.

  • Brine Wash: After the base wash, perform a wash with a saturated sodium chloride solution (brine). This helps to break up any emulsions that may have formed and reduces the solubility of organic material in the aqueous layer, thereby improving the recovery of your product.

  • pH Check: After the final wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

Expert Insight: The choice of a mild base is critical. Strong bases can saponify the ester, leading to significant product loss. The effervescence observed during the bicarbonate wash is a good visual indicator that acid is being neutralized.

Question 2: I'm observing a low yield after distillation. What are the potential causes and how can I improve it?

Answer:

A low yield after distillation can be attributed to several factors, from incomplete reaction to product loss during purification.

Potential Causes and Solutions:

Potential Cause Explanation and Recommended Solution
Incomplete Reaction The initial synthesis may not have gone to completion. Before starting the work-up, it is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure maximum conversion of the starting materials.
Product Loss During Washes 2-Butoxyethyl chloroacetate has some solubility in water.[1] To minimize losses, use cold washing solutions and avoid an excessive number of washes. Back-extracting the combined aqueous layers with a small amount of a suitable organic solvent (e.g., dichloromethane, ethyl acetate) can help recover dissolved product.
Hydrolysis of the Ester As mentioned, the presence of acid or base along with water can lead to the hydrolysis of the ester back to 2-butoxyethanol and chloroacetic acid. Ensure all acidic and basic residues are thoroughly removed before distillation.
Distillation at Atmospheric Pressure 2-Butoxyethyl chloroacetate has a relatively high boiling point (approximately 253.2°C at 760 mmHg).[6] Distilling at atmospheric pressure can lead to thermal decomposition. Vacuum distillation is strongly recommended to lower the boiling point and prevent degradation.
Inefficient Fractionation If the boiling points of your product and impurities are close, a simple distillation may not be sufficient. Using a fractionating column (e.g., a Vigreux or packed column) will provide better separation.

Question 3: My final product is colored. How can I decolorize it?

Answer:

A colored product suggests the presence of non-volatile, colored impurities, which may have formed during the reaction or work-up.

Decolorization Protocol:

  • Activated Carbon Treatment: After drying the organic solution and before the final solvent removal/distillation, you can treat it with a small amount of activated carbon.

    • Add about 1-2% (w/w) of activated carbon to the solution.

    • Stir the mixture for 15-30 minutes at room temperature.

    • Remove the carbon by filtration through a pad of Celite® or a fine filter paper.

  • Silica Gel Treatment: Alternatively, you can pass the solution through a short plug of silica gel.[3] This can effectively remove polar, colored impurities.

Expert Insight: It is important to perform decolorization before the final distillation. Distilling a solution containing colored impurities can sometimes "bake" them onto the glassware and potentially co-distill if they have some volatility.

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of my final product?

A1: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent method for determining the purity of 2-Butoxyethyl chloroacetate.[7][8] It allows for the quantification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also highly recommended to confirm the structure of the product and identify any structural isomers or by-products.

Q2: What are the key safety precautions I should take when handling 2-Butoxyethyl chloroacetate?

A2: 2-Butoxyethyl chloroacetate should be handled with care.[1] Always work in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors, ingestion, and contact with skin and eyes.[6] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if necessary.[6]

Q3: Can I store crude 2-Butoxyethyl chloroacetate before purification?

A3: It is best to purify the crude product as soon as possible. Crude 2-Butoxyethyl chloroacetate may contain residual acid and water, which can lead to hydrolysis over time, even at room temperature. If storage is unavoidable, keep it in a tightly sealed container in a cool, dry, and dark place.[6]

Purification Workflow and Protocols

The following section provides a detailed, step-by-step workflow for the purification of crude 2-Butoxyethyl chloroacetate, from the initial work-up to the final distillation.

Purification Workflow Diagram

PurificationWorkflow crude_product Crude 2-Butoxyethyl chloroacetate workup Aqueous Work-up crude_product->workup Dissolve in an immiscible organic solvent drying Drying workup->drying Separate organic layer decolorization Decolorization (Optional) drying->decolorization distillation Vacuum Distillation drying->distillation If no decolorization is needed decolorization->distillation Filter and remove solvent pure_product Pure 2-Butoxyethyl chloroacetate distillation->pure_product

Caption: General workflow for the purification of 2-Butoxyethyl chloroacetate.

Step-by-Step Experimental Protocols

Protocol 1: Aqueous Work-up

  • Objective: To remove water-soluble impurities, primarily unreacted chloroacetic acid and the acid catalyst.

  • Procedure:

    • Transfer the crude reaction mixture to a separatory funnel. If a solvent was used in the reaction (e.g., toluene), you can proceed directly.[3] If no solvent was used, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with deionized water (1 x volume of the organic layer). Drain the aqueous layer.

    • Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[3] Add the basic solution slowly and swirl gently at first. Vent the separatory funnel frequently to release the pressure from the evolved CO₂. Continue washing until no more gas evolution is observed.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer). This helps to remove residual water and break any emulsions.

    • Separate the organic layer and proceed to the drying step.

Protocol 2: Drying the Organic Layer

  • Objective: To remove residual water from the organic solution before distillation.

  • Procedure:

    • Place the collected organic layer in an Erlenmeyer flask.

    • Add a suitable anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[3] Add the drying agent in portions until it no longer clumps together and flows freely when the flask is swirled.

    • Allow the solution to stand for at least 15-20 minutes to ensure complete drying.

    • Remove the drying agent by gravity or vacuum filtration.

Protocol 3: Vacuum Distillation

  • Objective: To purify the 2-Butoxyethyl chloroacetate by separating it from non-volatile impurities and any remaining solvent.

  • Procedure:

    • Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

    • If a solvent was used, it can be removed first using a rotary evaporator.

    • Transfer the dried and filtered crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Gradually apply vacuum and begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 253.2°C.[6]

    • Monitor the temperature closely. A stable boiling point indicates a pure fraction.

Troubleshooting Decision Tree

Troubleshooting start Problem with Purification low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product acidic_product Acidic Product? start->acidic_product check_reaction Check reaction completion (TLC/GC) low_yield->check_reaction Yes back_extract Back-extract aqueous layers low_yield->back_extract Yes vacuum_distill Use vacuum distillation low_yield->vacuum_distill Yes fractional_distill Use fractional distillation low_yield->fractional_distill Yes activated_carbon Treat with activated carbon colored_product->activated_carbon Yes silica_plug Filter through silica plug colored_product->silica_plug Yes extra_base_wash Perform additional mild base washes acidic_product->extra_base_wash Yes check_ph Check pH of aqueous layer acidic_product->check_ph Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. - Quick Company. Available at: [Link]

  • Extraction and recovery of 2-butoxyethanol from aqueous phases containing high saline concentration - ResearchGate. Available at: [Link]

  • Chlorogenic acid extraction and purification method and application - Google Patents.
  • Analytical methods for the determination of 2-butoxyethanol, 2-butoxyethanol acetate, and metabolites in biological matrices. - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed. Available at: [Link]

  • Cas 5330-17-6,2-butoxyethyl chloroacetate - LookChem. Available at: [Link]

  • Preparation method of triclopyr butoxyethyl ester - Eureka | Patsnap. Available at: [Link]

  • WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester - Google Patents.
  • Preparation Of Triclopyr, Its Intermediate And Butoxyethyl Ester - Quick Company. Available at: [Link]

  • CN102295597B - Preparation method of triclopyr butoxyethyl ester - Google Patents.

Sources

troubleshooting low conversion rates in chloroacetate ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Chloroacetate Ester Synthesis

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Synthesis Optimization Group Subject: Diagnostic & Correction Protocols for Low Conversion in Chloroacetate Esterification

Introduction: The Deceptive Simplicity of Chloroacetates

Synthesizing chloroacetate esters (e.g., ethyl chloroacetate, t-butyl chloroacetate) often appears trivial—a standard Fischer esterification or acyl chloride coupling. However, the electron-withdrawing nature of the


-chlorine atom fundamentally alters the reactivity profile compared to simple acetates.

If you are observing "low conversion," you are likely encountering one of three distinct failure modes:

  • Thermodynamic Stalling: Incomplete water removal in equilibrium-limited methods.

  • The "Phantom" Loss: High chemical conversion followed by rapid hydrolysis during alkaline workup (often mistaken for low conversion).

  • Competitive Side Reactions: Nucleophilic attack on the

    
    -carbon rather than the carbonyl.
    

This guide provides a non-linear troubleshooting workflow to identify and resolve these specific bottlenecks.

Module 1: Diagnostic Workflow

Before altering your synthesis, use this decision matrix to categorize your failure mode.

DiagnosticTree Start START: Low Yield/Conversion Check1 Check Crude NMR (Pre-Workup) Start->Check1 Branch1 Is Product Present in Crude? Check1->Branch1 YesProduct YES: High Conversion in Crude Branch1->YesProduct > 90% NoProduct NO: Low Conversion in Crude Branch1->NoProduct < 60% Issue1 ISSUE: Hydrolytic Instability (The 'Workup Phantom') YesProduct->Issue1 Check2 Method Used? NoProduct->Check2 Action1 Action: Switch to Neutral/Acidic Workup Avoid aq. NaHCO3 Issue1->Action1 Fischer Fischer Esterification (Acid + Alcohol) Check2->Fischer AcidCl Acyl Chloride (Cl-Ac-Cl + Alcohol) Check2->AcidCl Issue2 ISSUE: Equilibrium Limitation Fischer->Issue2 Issue3 ISSUE: HCl Inhibition / Side Rxn AcidCl->Issue3 Action2 Action: Azeotropic Distillation (Dean-Stark) or Molecular Sieves Issue2->Action2 Action3 Action: Add HCl Scavenger (Pyridine/TEA) or N2 Sweep Issue3->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of low chloroacetate yields.

Module 2: The "Workup Phantom" (Hydrolysis)

The Scenario: Your in-process control (TLC/HPLC) shows good product formation, but after washing with Sodium Bicarbonate (


) or Sodium Hydroxide (

), the isolated yield plummets.

The Science: Chloroacetate esters are significantly more electrophilic than unsubstituted acetates due to the inductive effect ($ -I


OH^-$), even at mild pH levels (pH 8-9).
  • Rate of Hydrolysis: Can be orders of magnitude faster than standard esters [1].

  • The Trap: Standard protocols often call for washing acid-catalyzed reactions with saturated

    
     to neutralize the catalyst. For chloroacetates, this often hydrolyzes the product back to the alcohol and water-soluble chloroacetate salt, which is lost in the aqueous layer.
    

Corrective Protocol:

  • Avoid Alkaline Washes: Do not use NaOH. Avoid

    
     unless strictly necessary and performed at 
    
    
    
    .
  • Quench Strategy:

    • Dilute the reaction mixture with a non-polar solvent (DCM or EtOAC).

    • Wash with cold water or brine only.

    • If acid neutralization is required, use a solid-phase base (e.g., suspended

      
      ) followed by filtration, rather than an aqueous extraction.
      

Module 3: Equilibrium Management (Fischer Esterification)

The Scenario: Reaction stalls at ~60-70% conversion regardless of time. Adding more catalyst (


) does not help.

The Science: Fischer esterification is an equilibrium process (


). Without water removal, the reverse reaction (hydrolysis) prevents completion.


Troubleshooting Table: Water Removal Strategies

MethodSuitabilityProsCons
Azeotropic Distillation Large Scale (>10g)Highly effective; shifts equilibrium to >98%.Requires high heat (Toluene bp 110°C); not for volatile alcohols.
Molecular Sieves (4Å) Small Scale (<5g)Mild conditions; no specialized glassware needed.Can be messy; requires activation; sieves can grind into dust.
Soxhlet Extraction Medium ScaleContinuous drying of solvent.Complex setup; slow turnover.
Chemical Drying Specific CasesUses anhydrides (e.g., TFAA) to consume water.Risk of side reactions; expensive.

Protocol Adjustment (Dean-Stark): Use Toluene as the solvent.[1] The Toluene-Water azeotrope boils at 85°C. Ensure the trap is pre-filled with toluene. If the reaction is slow, add 0.5 - 1.0 equiv of the alcohol (if cheap) to push Le Chatelier’s principle [2].

Module 4: The Acid Chloride Route & Side Reactions

The Scenario: Using Chloroacetyl Chloride (


) results in a dark reaction mixture and multiple spots on TLC.

The Science: While acyl chlorides are more reactive, they generate stoichiometric HCl.

  • Acid Sensitivity: High HCl concentrations can degrade acid-sensitive alcohols (e.g., t-butanol, allylic alcohols).

  • Alkylation Risk: The

    
    -carbon in chloroacetyl chloride is electrophilic. In the presence of strong bases or nucleophiles, you may get 
    
    
    
    displacement of the chlorine (alkylation) instead of acylation [3].

Mechanism Visualization:

Mechanism Reagents Reagents: Alcohol (Nu) + Cl-Ac-Cl PathA Path A: Acylation (Desired) Attack at Carbonyl Reagents->PathA Kinetic Control (Low Temp) PathB Path B: Alkylation (Side Rxn) Attack at Alpha-Carbon Reagents->PathB Thermodynamic/Steric (High Temp/Strong Base) Product Chloroacetate Ester PathA->Product SideProduct Ether / Alkyl Chloride PathB->SideProduct

Figure 2: Competition between Acylation (desired) and Alkylation (side reaction).

Corrective Protocol:

  • Base Selection: Use a non-nucleophilic base like 2,6-Lutidine or Diisopropylethylamine (DIPEA) if Pyridine causes issues.

  • Temperature: Conduct the addition at 0°C or -10°C . The acylation (Path A) is kinetically favored at low temperatures.

  • Stepwise Addition: Add the Acid Chloride to the Alcohol/Base mixture dropwise to keep the concentration of the acylating agent low relative to the nucleophile.

FAQ: Rapid-Fire Troubleshooting

Q: My NMR shows a triplet at


 4.1 ppm and 

3.8 ppm. Is this product?
A: Likely yes. The

-protons (

) of the ester typically appear around 4.0–4.2 ppm. If you see a shift back to ~4.5 ppm (acid) or ~3.6 ppm (alcohol) after workup, you have hydrolysis.

Q: Can I use DCC/DMAP coupling? A: Yes, Steglich esterification works well for acid-sensitive substrates. However, DMAP can react with the alkyl chloride moiety to form a quaternary ammonium salt (a pyridinium species) if left too long or heated. Use catalytic DMAP (< 5 mol%) and monitor closely.

Q: The reaction turns black. A: This indicates polymerization or decomposition, often caused by excessive heat or strong mineral acids. Switch to the Acid Chloride method at 0°C with a mild base (DIPEA).

References

  • Hydrolysis Kinetics: Eur. J. Org. Chem., 2018 , 20-23.[2] Enhanced electrophilicity of

    
    -halo esters. 
    
  • Azeotropic Esterification: Org. Synth.1929 , 9, 38. Ethyl Chloroacetate Synthesis.

  • Side Reactions/Selectivity: J. Org. Chem.2020 , 85, 12901.[3] Nucleophilic substitution vs Acylation.

Sources

Technical Support Center: Stability & Handling of Chloroacetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate application in research and industrial settings. It prioritizes the critical distinction between Vinyl Chloroacetate (VCA) and Alkyl Chloroacetates (e.g., Ethyl Chloroacetate - ECA) , as their stabilization requirements are diametrically opposed.

Current Status: Operational Scope: Prevention of Polymerization, Hydrolysis, and Thermal Degradation Target Compounds: Vinyl Chloroacetate (VCA), Ethyl Chloroacetate (ECA), Methyl Chloroacetate (MCA)

🚨 PHASE 1: TRIAGE - Identify Your Compound

The most common cause of experimental failure is applying the wrong stabilization protocol to the wrong ester class.

FeatureVinyl Chloroacetate (VCA) Ethyl / Methyl Chloroacetate (ECA/MCA)
Primary Risk Polymerization (Rapid Gelation)Hydrolysis (Acidification & Corrosion)
Mechanism Free Radical Chain ReactionNucleophilic Acyl Substitution
Stabilizer MEHQ (Requires Oxygen )Acid Scavengers / Dryness (Requires Inert Gas )
Storage Atmosphere Air (Do NOT store under pure Nitrogen)Dry Nitrogen or Argon
Odor Warning Acrid, sharp (Polymerizing)Pungent, vinegar-like (Hydrolyzing)

🏗️ PHASE 2: VINYL CHLOROACETATE (The Monomer)

Issue: Spontaneous Polymerization ("Gelation") Root Cause: Depletion of dissolved oxygen or inhibitor consumption.

The "Oxygen Paradox"

Unlike most reagents where oxygen is the enemy, Vinyl Chloroacetate requires dissolved oxygen to remain stable. The standard inhibitor, MEHQ (Hydroquinone monomethyl ether) , is a phenolic compound.[1][2] It does not react directly with carbon-centered radicals. It reacts with peroxy radicals formed when oxygen intercepts the carbon radical.[3]

If you sparge VCA with pure nitrogen, you disable the inhibitor, leading to rapid polymerization.

📉 Diagram: The Stabilization Mechanism

G cluster_0 Critical Stabilization Path Monomer VCA Monomer Radical Carbon Radical (R•) Monomer->Radical Heat/Light Polymer Polymerization (GEL) Radical->Polymer No Oxygen (Runaway) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Oxygen Oxygen Dissolved O₂ Stable Stable Non-Radical Peroxy->Stable + MEHQ MEHQ Inhibitor (MEHQ)

Figure 1: The Oxygen Paradox. Note that the path to stability requires the presence of Oxygen to form the intermediate Peroxy Radical, which MEHQ can then scavenge.

🛠️ Protocol A: Removing MEHQ (For Polymerization Experiments)

Do not wash with NaOH. Chloroacetates hydrolyze rapidly in base.

Reagents: Basic Alumina (Brockmann Grade I), Glass Wool, Syringe/Column.

  • Pack: Place a small plug of glass wool in a syringe or glass column. Fill with dry Basic Alumina (approx. 1g Alumina per 5mL monomer).

  • Elute: Pass the Vinyl Chloroacetate through the column by gravity or slight positive pressure.

  • Use Immediately: The monomer is now uninhibited and will polymerize within minutes to hours depending on temperature.

  • Verification: Check UV absorbance (MEHQ absorbs at ~290 nm) or simply observe if the liquid remains clear (inhibited) or becomes viscous (polymerizing).

🧪 PHASE 3: ETHYL / METHYL CHLOROACETATE (The Reagent)

Issue: Acidity, Corrosion, and "Tarring" Root Cause: Hydrolysis (Moisture ingress) and Autocatalysis.

The "Acid Spike" Cycle

Alkyl chloroacetates do not polymerize via radicals. Instead, they degrade into Chloroacetic Acid and alcohol. This reaction is autocatalytic : the acid produced acts as a catalyst for further hydrolysis, creating a runaway acidification loop that corrodes metal containers and ruins syntheses.

📉 Diagram: The Autocatalytic Degradation Loop

Hydrolysis Ester Ethyl Chloroacetate Acid Chloroacetic Acid (HCl source) Ester->Acid Hydrolysis Alcohol Ethanol Ester->Alcohol Water Moisture (H₂O) Water->Acid Acid->Ester CATALYZES

Figure 2: The Autocatalytic Loop. The product (Acid) accelerates the destruction of the remaining Ester.

🛠️ Protocol B: Stabilization & Storage

Objective: Break the hydrolysis loop.

  • Moisture Control (Primary):

    • Store under Dry Nitrogen or Argon.

    • Add Molecular Sieves (3Å or 4Å) directly to the bottle. This is the single most effective stabilizer for alkyl chloroacetates.

  • Acid Scavenging (Secondary):

    • For long-term bulk storage, add Epoxidized Soybean Oil (ESBO) at 0.5 - 1.0 wt%. ESBO acts as an HCl scavenger, reacting with free acid to form a stable chlorohydrin, preventing the pH drop.

    • Alternative: Store over a small amount of anhydrous Sodium Carbonate (

      
      ), though this requires filtration before use.
      

📊 PHASE 4: DATA & COMPATIBILITY

Storage Material Compatibility Matrix
MaterialCompatibilityNotes
Stainless Steel (304/316) ✅ ExcellentBest for bulk storage. Passivate regularly.
Glass (Borosilicate) ✅ ExcellentIdeal for lab scale. Amber glass prevents UV degradation.
Carbon Steel DO NOT USE Rapid corrosion from trace HCl.
HDPE / PP (Plastic) ⚠️ ConditionalAcceptable for short term. Long term permeation of vapors can deform container.
Aluminum DANGER Lewis acid catalyzed decomposition. Risk of violent reaction.[4][5]
Summary of Stabilization Requirements
ParameterVinyl ChloroacetateEthyl Chloroacetate
Inhibitor MEHQ (10-200 ppm)None (or ESBO as scavenger)
Headspace Gas Air (Oxygen required)Nitrogen (Dry)
Temperature < 10°C (Refrigerate)Ambient (Cool, < 25°C)
Max Shelf Life 3-6 Months12-24 Months

❓ FAQ: Troubleshooting

Q: I stored my Vinyl Chloroacetate in a glovebox (nitrogen atmosphere) and it solidified. Why? A: You starved the inhibitor. MEHQ needs dissolved oxygen to function.[1] Without oxygen, the MEHQ cannot intercept the radical chain, and the monomer polymerizes. Store VCA in a refrigerator outside the glovebox, or ensure the headspace contains air.

Q: My Ethyl Chloroacetate has turned cloudy and smells like vinegar. A: It has hydrolyzed. The cloudiness is likely silica (if stored in glass) being etched by HF (if fluorine impurities existed) or simply phase separation of water/acid. The vinegar smell is Chloroacetic Acid. Distill immediately to recover, or discard if acidity > 5%.

Q: Can I use NaOH to remove the inhibitor from Vinyl Chloroacetate? A: No. Chloroacetate esters are extremely sensitive to base hydrolysis. Washing with NaOH will convert your monomer into sodium chloroacetate and vinyl alcohol (which tautomerizes to acetaldehyde), destroying your reagent. Use the Basic Alumina column method described in Protocol A.

Q: What happens if I heat Ethyl Chloroacetate above 150°C? A: It will undergo thermal decomposition, releasing Hydrogen Chloride (HCl) gas. This is not polymerization, but it results in the formation of black tars (condensed carbon species). Always distill under reduced pressure (vacuum) to keep the boiling point low.

📚 References

  • Polymerization Inhibition Mechanisms: Kurland, J. J. (1980). Inhibition of Radical Polymerization by Phenols. Journal of Polymer Science: Polymer Chemistry Edition.

  • Vinyl Monomer Storage: Guidelines for the Handling and Storage of Inhibited Monomers. Vinyl Acetate Council / Methacrylate Producers Association.

  • Hydrolysis Kinetics: Crowell, T. I., & Jones, M. R. (1951). The Hydrolysis of Chloroacetate Esters. Journal of the American Chemical Society.

  • Acid Scavengers: Wypych, G. (2020). Handbook of Plasticizers, 3rd Edition. (Discusses Epoxidized Soybean Oil as HCl scavenger).

  • Safety Data & Toxicity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7751, Ethyl chloroacetate.

Sources

Validation & Comparative

GC-MS mass spectrum interpretation of 2-Butoxyethyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Interpretation Guide: GC-MS Profiling of 2-Butoxyethyl Chloroacetate vs. Non-Halogenated Analogs

Part 1: Executive Summary & Molecular Profile

The Halogen Impact in Ester Profiling In drug development and impurity profiling, distinguishing halogenated intermediates from their non-halogenated analogs is critical for assessing toxicity and reactivity. 2-Butoxyethyl chloroacetate (CAS 5330-17-6) is a reactive ester often found as a synthesis intermediate. Its structural similarity to 2-Butoxyethyl acetate (CAS 112-07-2) —a common solvent—can lead to misidentification if relying solely on retention times.

This guide provides a definitive mass spectral interpretation strategy, isolating the specific fragmentation shifts induced by the chlorine atom (


/

) and establishing a self-validating identification protocol.

Target Molecule Profile

  • Name: 2-Butoxyethyl chloroacetate[1][2][3][4][5]

  • Formula:

    
    
    
  • MW: 194.66 g/mol [1]

  • Key Structural Feature: Chloroacetyl group (

    
    ) attached to a glycol ether chain.
    

Primary Alternative (Comparator)

  • Name: 2-Butoxyethyl acetate[4][5][6][7][8]

  • Formula:

    
    
    
  • MW: 160.21 g/mol

  • Key Difference: Acetyl group (

    
    ) replaces the chloroacetyl group.
    

Part 2: Experimental Protocol (Standardized)

To ensure reproducible fragmentation patterns (70 eV EI), the following protocol is recommended. This setup minimizes thermal degradation of the ether linkage while ensuring sufficient ionization energy for the diagnostic alpha-cleavages.

GC-MS Method Parameters:

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis of the ether chain.
Carrier Gas Helium, 1.0 mL/minStandard flow for optimal chromatographic resolution.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Non-polar phase separates based on boiling point/polarity; separates the chloro-ester from the acetate analog.
Ion Source Electron Ionization (EI), 70 eVStandard energy required to access the diagnostic

77/79 pathways.
Source Temp 230°CPrevents condensation of high-boiling glycol ethers.
Scan Range 35–300

Captures the molecular ion (weak) and the low-mass diagnostic fragments.

Part 3: Structural Analysis & Fragmentation Mechanics

The mass spectrum of 2-Butoxyethyl chloroacetate is dominated by two competing fragmentation drivers:

  • Inductive Cleavage (Halogen Effect): The electronegative chlorine destabilizes the carbonyl, promoting alpha-cleavage between the carbonyl carbon and the ether oxygen.

  • Ether Chain Fragmentation: The butoxy tail (

    
    ) readily fragments to form stable carbocations.
    
Fragmentation Pathway Diagram

FragmentationPathway M Molecular Ion [M]+ m/z 194/196 Frag_Acyl Chloroacetyl Cation [Cl-CH2-CO]+ m/z 77 (100%), 79 (32%) M->Frag_Acyl α-Cleavage (C-O bond) Frag_Ether Butoxyethyl Cation [C4H9-O-CH2-CH2]+ m/z 101 M->Frag_Ether Inductive Cleavage Frag_Butyl Butyl Cation [C4H9]+ m/z 57 Frag_Ether->Frag_Butyl Ether Scission Frag_Alkene Butene Elimination [C4H8] (Neutral Loss) Frag_Butyl->Frag_Alkene H-Rearrangement

Caption: Primary fragmentation pathways for 2-Butoxyethyl chloroacetate under 70 eV EI. The red node indicates the critical diagnostic ion distinguishing it from non-halogenated esters.

Part 4: Comparative Analysis (The Core)

This section provides the direct spectral comparison required to distinguish the target from its non-chlorinated analog.

The Diagnostic Shift: Acylium Ions

The most definitive difference lies in the acylium ion formed by alpha-cleavage next to the carbonyl.

  • 2-Butoxyethyl Acetate: Produces a dominant peak at

    
     43  (
    
    
    
    ).
  • 2-Butoxyethyl Chloroacetate: The methyl group is replaced by a chloromethyl group. This shifts the peak to

    
     77  (
    
    
    
    ) and
    
    
    79
    (
    
    
    ).

Critical Verification Step: Check the isotopic ratio of the


 77/79 doublet. It must match the natural abundance of Chlorine (approx. 3:1). If this 3:1 ratio is absent, the peak is likely a phenyl fragment (

,

77) from a different contaminant, not the chloroacetyl group.
The Common Baseline: Alkyl Chain

Both molecules share the 2-butoxyethyl tail. Consequently, they both exhibit strong signals at:

  • 
     57:  The butyl cation (
    
    
    
    ), often the base peak or second highest peak.
  • 
     29:  Ethyl fragment (
    
    
    
    ).
  • 
     41:  Allyl cation (
    
    
    
    ), formed from hydrogen rearrangements in the butyl chain.
Comparative Data Table
Feature2-Butoxyethyl Chloroacetate (Target)2-Butoxyethyl Acetate (Analog)Interpretation Note
Diagnostic Ion 1

77 & 79
(3:1 Ratio)

43
(Dominant)
The "Chlorine Signature."

43 is the acetyl group; 77/79 is chloroacetyl.
Base Peak

57 or 106*

57 (

)
Both show strong butyl chain fragmentation.
Molecular Ion (

)

194 (Weak/Absent)

160 (Weak/Absent)
Ether esters rarely show strong molecular ions due to rapid fragmentation.
Secondary Ions

49 (

)

87, 88

49 confirms the presence of the chloromethyl moiety independent of the carbonyl.
Retention Time Higher (due to Cl mass/polarity)LowerThe chloro-derivative will elute after the acetate analog on non-polar columns.

*Note:


 106 is frequently reported as a major rearrangement ion in the chloroacetate spectrum, likely resulting from complex internal hydrogen transfer specific to the halogenated ester.

Part 5: Data Interpretation & Identification Strategy

To confirm the identity of 2-Butoxyethyl chloroacetate in a complex matrix (e.g., reaction mixture or impurity profile), follow this logical gate:

  • Gate 1: The "57" Anchor

    • Look for a high-intensity peak at

      
       57 .[5] This confirms the presence of a butyl chain.
      
    • Decision: If absent, the molecule is not a butyl ester.

  • Gate 2: The Chlorine Filter

    • Scan for the

      
       77 and 79 doublet .
      
    • Validation: Calculate the intensity ratio:

      
      .
      
    • Decision: If present with the correct ratio, you have a mono-chlorinated acyl group. If

      
       43 is present instead, it is the acetate analog.
      
  • Gate 3: The Chloromethyl Confirmation

    • Look for a smaller peak at

      
       49  (
      
      
      
      ). This fragment is formed by cleavage between the chloromethyl group and the carbonyl carbon. It provides secondary confirmation of the
      
      
      substructure.
  • Gate 4: Retention Time Check

    • If the acetate analog is present, the chloroacetate must elute later. An earlier elution time suggests a different isomer (e.g., isobutyl) or a degradation product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79237, 2-Butoxyethyl chloroacetate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Butoxyethyl acetate (CAS 112-07-2). NIST Standard Reference Database. Retrieved from [Link]

  • Sitaramaraju, Y., et al. (2008). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters. PubMed.[5] Retrieved from [Link]

Sources

Technical Analysis & Assignment Guide: 1H NMR of 2-Butoxyethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic "Acylation Shift"

Objective: This guide provides a definitive 1H NMR chemical shift assignment for 2-Butoxyethyl chloroacetate (CAS: 5330-17-6). It is designed for researchers synthesizing glycol ether derivatives, specifically intermediates for herbicides like Triclopyr.

The Core Challenge: Distinguishing the product from its precursor, 2-Butoxyethanol (Butyl Cellosolve), is the primary analytical hurdle. Both molecules share a glycol ether backbone and a butyl tail. The definitive proof of conversion lies in the Acylation Shift —the significant downfield movement of the ethylene glycol protons adjacent to the oxygen upon esterification.

Performance Comparison:

  • Target Molecule: 2-Butoxyethyl chloroacetate (

    
    )[1][2][3]
    
  • Alternative 1 (Precursor): 2-Butoxyethanol (

    
    )
    
  • Alternative 2 (Analog): 2-Butoxyethyl acetate (

    
    )
    

Structural Analysis & Logic

To assign the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones. The presence of the electronegative Chlorine atom and the Carbonyl group creates a "Push-Pull" electronic environment that separates signals effectively in the 3.5 – 4.5 ppm region.

Zone Breakdown
  • The Chloroacetate Head (

    
    ): 
    
    • Logic: The methylene protons are flanked by a Chlorine atom and a Carbonyl group. Both are electron-withdrawing.

    • Prediction: This results in a highly deshielded singlet, typically found between 4.05 – 4.15 ppm . This is distinct from the methyl singlet of a standard acetate (~2.0 ppm).

  • The Ethylene Glycol Linker (

    
    ): 
    
    • Logic: In the alcohol precursor, these protons are relatively similar, often appearing as a tight multiplet around 3.5-3.7 ppm. Upon esterification, the methylene closest to the carbonyl (

      
      ) experiences a strong deshielding effect (the Acylation Shift), moving downfield to ~4.30 ppm . The other methylene (
      
      
      
      ) remains relatively stable around 3.6 – 3.7 ppm .
  • The Butyl Tail (

    
    ): 
    
    • Logic: These protons are far from the reaction center. They serve as an internal reference, remaining consistent across precursors and products.

Comparative Assignment Data

The following tables provide the experimental evidence required to validate your synthesis.

Table 1: The "Acylation Shift" (Product vs. Precursor)

Solvent:


 | Frequency: 300-500 MHz
Proton Group2-Butoxyethanol (Precursor)

(ppm)
2-Butoxyethyl chloroacetate (Product)

(ppm)

Shift (ppm)
Diagnostic Note

/

3.72 (m) 4.35 (t) +0.63 PRIMARY CONFIRMATION. The shift from ~3.7 to 4.35 proves ester formation.

3.55 (m)3.68 (t)+0.13Slight downfield shift due to proximity to ester.

Not Present4.08 (s) N/ASECONDARY CONFIRMATION. Unique singlet indicating chloro-substitution.

~2.5 - 3.0 (broad)AbsentN/ADisappearance confirms consumption of alcohol.
Table 2: Distinguishing from Non-Chlorinated Analogs

If you accidentally used Acetyl Chloride instead of Chloroacetyl Chloride:

Feature2-Butoxyethyl Acetate2-Butoxyethyl Chloroacetate
Alpha Protons Singlet at 2.08 ppm (

)
Singlet at 4.08 ppm (

)
Ester

Triplet at 4.21 ppm Triplet at 4.35 ppm (Cl induction)

Master Assignment Table: 2-Butoxyethyl Chloroacetate

Solvent:


 (Chloroform-d)
Reference:  TMS (0.00 ppm) or Residual 

(7.26 ppm)
LabelMoiety StructureShift (

)
MultiplicityIntegrationCoupling (

)
A

4.08 Singlet (s)2H-
B

4.35 Triplet (t)2H~4.8 Hz
C

3.68 Triplet (t)2H~4.8 Hz
D

(Butyl)
3.46 Triplet (t)2H~6.5 Hz
E

1.58 Quintet (m)2H~7.0 Hz
F

1.38 Sextet (m)2H~7.5 Hz
G

0.93 Triplet (t)3H~7.3 Hz

Note on Multiplicity: The ethylene glycol unit (Protons B & C) technically forms an AA'XX' system. However, in flexible acyclic chains at standard resolution (300/400 MHz), these often appear as apparent triplets.

Experimental Protocol: Sample Preparation & Acquisition

To ensure the chemical shifts match the table above, follow this self-validating protocol.

Step 1: Solvent Selection[4][5]
  • Recommended: Chloroform-d (

    
    ).
    
    • Reason: Excellent solubility for esters; prevents hydrogen bonding complications found in DMSO.

  • Alternative: DMSO-

    
    .
    
    • Warning: If using DMSO, the water peak (~3.3 ppm) often overlaps with the ether methylene signals (Proton D), obscuring the integration.

Step 2: Sample Preparation[4][5]
  • Mass: Weigh 10–15 mg of the synthesized oil.

  • Volume: Dissolve in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small plug of glass wool directly into the NMR tube. Do not run cloudy samples ; suspended solids broaden the shims, destroying the triplet resolution of the glycol chain.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): 16 scans are sufficient for >10 mg sample.

  • Delay (D1): Set to

    
     2.0 seconds. Accurate integration of the isolated chloroacetate singlet (A) vs. the butyl tail (G) requires full relaxation.
    

Visualization of Analytical Logic

Diagram 1: Synthesis & Verification Workflow

This flowchart illustrates the critical path from reaction to spectral validation.

G Start Precursor: 2-Butoxyethanol Rxn Reaction: + Chloroacetyl Chloride Start->Rxn Product Crude Product: 2-Butoxyethyl chloroacetate Rxn->Product Prep Sample Prep: Filter + CDCl3 Product->Prep NMR 1H NMR Acquisition Prep->NMR Decision Check 4.35 ppm (Triplet)? NMR->Decision Success VALIDATED: Ester Formed Decision->Success Yes Fail FAILED: Start Material Present Decision->Fail No (Signal at 3.7 ppm)

Caption: Workflow for validating the conversion of 2-butoxyethanol to 2-butoxyethyl chloroacetate using NMR markers.

Diagram 2: Signal Connectivity & Coupling Tree

This diagram maps the physical structure to the NMR signals, visualizing the "Deshielding Gradient."

Molecule cluster_0 Zone 1: Chloroacetate Head (Max Deshielding) cluster_1 Zone 2: Glycol Linker (Acylation Shift) cluster_2 Zone 3: Butyl Tail (Shielded Reference) Cl Cl Atom Ha H(A) 4.08 ppm (s) CO C=O Ha->CO Inductive Pull Hb H(B) 4.35 ppm (t) CO->Hb Ester Link Hc H(C) 3.68 ppm (t) Hb->Hc Vicinal Coupling (J ~4.8Hz) Hd H(D) 3.46 ppm (t) Hc->Hd Ether Link He H(E) 1.58 ppm (m) Hd->He Alkyl Chain Hg H(G) 0.93 ppm (t) He->Hg

Caption: Structural connectivity map showing the propagation of the inductive effect from the Chlorine atom down the chain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79237, 2-Butoxyethyl chloroacetate. Retrieved from [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds: 2-Butoxyethanol (Precursor Data). (General Reference for Glycol Ethers). Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[4] Magnetic Resonance in Chemistry.[5][4][6][7][8] (Source for solvent effect considerations). [Link]

Sources

Optimizing Esterification: A Technical Comparison of Methanesulfonic Acid (MSA) vs. p-Toluenesulfonic Acid (PTSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the landscape of acid-catalyzed esterification, the choice between Methanesulfonic Acid (MSA) and p-Toluenesulfonic Acid (PTSA) is rarely about "better" or "worse"—it is about process fit .

  • Choose MSA when: You require high atom economy, minimal color formation (crucial for cosmetics/pharma), and ease of liquid handling. Its higher acid density (mol H⁺/kg) allows for lower mass loading, and its high water solubility simplifies aqueous workups.

  • Choose PTSA when: You are running classic azeotropic distillations (Dean-Stark) where a solid, non-volatile acid is preferred, or when cost is the primary driver for commodity chemicals where slight discoloration is acceptable or downstream purification is robust.

The Shift: Modern "Green Chemistry" initiatives are increasingly favoring MSA due to its biodegradability, lower toxicity profile, and ability to run solvent-free reactions.

Mechanistic & Physicochemical Analysis

Both MSA and PTSA function as strong Brønsted acids, catalyzing esterification via the Fischer-Speier mechanism. However, their physical properties dictate their efficiency in specific reaction matrices.

Physicochemical Comparison Table
FeatureMethanesulfonic Acid (MSA)p-Toluenesulfonic Acid (PTSA)Impact on Process
Formula CH₃SO₃Hp-CH₃C₆H₄SO₃H[1][2] · H₂OMSA is structurally simpler.
Molecular Weight 96.11 g/mol 190.22 g/mol (monohydrate)Critical: MSA has ~2x the acid density.
Acid Density 10.4 mol H⁺/kg 5.3 mol H⁺/kgYou need ~50% less mass of MSA for equiv. acidity.[1][3][4][5][6][7]
pKa -1.9 (approx)-2.8 (approx)PTSA is thermodynamically stronger, but MSA is often kinetically sufficient.
Physical State LiquidSolid (hygroscopic)MSA is easier to pump/automate; PTSA requires solids handling.
Solubility Miscible with water, alcohols, polar organicsSoluble in water, alcohols; lower in non-polarMSA washes out easily; PTSA can crystallize in lines.
Oxidizing Potential Non-oxidizingLow, but can cause charringMSA yields lighter-colored products.
The "Acid Density" Advantage

While PTSA has a slightly lower pKa (stronger acid), MSA's lower molecular weight provides a significant advantage in atom economy . To achieve the same molar concentration of protons (


), you require significantly less mass of MSA. This reduces the E-factor (waste) of the process.

Performance Analysis: Yield, Rate, and Selectivity

Reaction Rate & Kinetics

In standard Fischer esterifications (e.g., synthesis of phthalates or fatty acid esters), both catalysts exhibit pseudo-first-order kinetics with respect to the catalyst concentration.

  • PTSA: Often shows faster initial rates due to higher thermodynamic acidity (

    
    ). However, it frequently requires a hydrophobic solvent (toluene/xylene) to remove water via azeotrope to drive the equilibrium.
    
  • MSA: Although slightly weaker (

    
    ), MSA is a liquid that can often be used neat  (solvent-free) or with higher miscibility in polar substrates. This improves mass transfer, often compensating for the lower acidity.
    
Selectivity & Color Profile (The "Darkening" Effect)

A critical differentiator is product quality.

  • PTSA: Known to cause "charring" or darkening of reaction mixtures, especially at temperatures >120°C or with sensitive substrates (e.g., oleic acid, trimethylolpropane). This is attributed to side oxidation reactions and the formation of colored conjugated byproducts.

  • MSA: Acts as a non-oxidizing acid. Experimental data consistently shows that MSA-catalyzed esters (e.g., plasticizers, cosmetic emollients) have lower APHA color values.

Case Study: Trimethylolpropane (TMP) Esterification In a direct comparison for TMP esters (lubricant base stocks):

  • PTSA (1% w/w): Fast conversion, but product darkened significantly.

  • MSA (Equivalent molar): Slower initial rate, but product remained light yellow/transparent, reducing the need for bleaching/refining steps.

Biodiesel Production (Fatty Acid Methyl Esters - FAME)

Both acids are effective for esterifying Free Fatty Acids (FFAs) in waste oils.

  • Solid-Supported Catalysts: Recent studies using UiO-66 MOFs impregnated with PTSA or MSA show >97% conversion for both.[7] However, MSA's biodegradability makes it a superior choice for the "green" label of the final fuel.

Visualizing the Mechanism

The following diagram illustrates the generic acid-catalyzed esterification pathway valid for both catalysts, highlighting the regeneration step.

EsterificationMechanism cluster_0 Equilibrium Control Acid Carboxylic Acid (R-COOH) Protonated Protonated Acid (Activated Electrophile) Acid->Protonated + H+ Alcohol Alcohol (R'-OH) Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Catalyst Catalyst (H+) (MSA or PTSA) Catalyst->Protonated Protonated->Tetrahedral + Alcohol Water Water (Byproduct) Tetrahedral->Water Ester Ester (Product) Tetrahedral->Ester - H2O, - H+ Ester->Catalyst Regenerates H+

Caption: General Fischer Esterification mechanism. Both MSA and PTSA provide the proton (H+) to activate the carbonyl carbon. The reaction is reversible; water removal is essential.

Experimental Protocols

Protocol A: High-Temperature Azeotropic Esterification (PTSA)

Best for: Robust substrates, large-scale commodity chemicals.

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Charge: Add Carboxylic Acid (1.0 eq), Alcohol (1.2–1.5 eq), Solvent (Toluene or Xylene, ~30% volume), and PTSA Monohydrate (0.5 – 1.0 mol%) .

  • Reaction: Heat to reflux (solvent BP). Water collects in the trap.

  • Monitor: Track acid value (AV) titration until AV < 2 mg KOH/g.

  • Workup: Cool to RT. Wash with 10% Na₂CO₃ (aq) to neutralize catalyst. Separate phases. Distill solvent.

  • Note: If solid PTSA precipitates in the trap or lines, trace heating may be required.

Protocol B: Solvent-Free "Green" Esterification (MSA)

Best for: Pharma intermediates, cosmetics, color-sensitive esters.

  • Setup: Reactor with overhead stirring and vacuum distillation capability (or nitrogen sweep).

  • Charge: Add Carboxylic Acid (1.0 eq) and Alcohol (1.1–1.5 eq).

  • Catalyst: Add MSA (0.3 – 0.7 mol%) via liquid dosing pump. Note lower mass loading due to higher acid density.

  • Reaction: Heat to 100–140°C (substrate dependent). Apply partial vacuum or N₂ sparge to remove water continuously.

  • Workup: Cool to <60°C. Add water (MSA is highly water-soluble). Neutralize with weak base. Phase separate.

  • Advantage: MSA washes out rapidly into the aqueous phase, often requiring fewer wash cycles than PTSA.

Process Decision Matrix

Use this logic flow to select the optimal catalyst for your specific application.

DecisionMatrix Start Select Esterification Catalyst ColorSensitive Is the product color sensitive? (e.g., Cosmetics, Pharma) Start->ColorSensitive UseMSA Use MSA (Low color, easy workup) ColorSensitive->UseMSA Yes SolidHandling Is solid handling preferred? (e.g., Hopper feeding) ColorSensitive->SolidHandling No UsePTSA Use PTSA (Classic, solid form) SolidHandling->UsePTSA Yes GreenReq Strict Green/Biodegradability Requirements? SolidHandling->GreenReq No GreenReq->UseMSA Yes GreenReq->UsePTSA No (Cost driver)

Caption: Decision matrix for selecting between MSA and PTSA based on product quality, handling constraints, and environmental requirements.

Safety & Regulatory Note: Sulfonate Esters

Both MSA and PTSA can react with short-chain alcohols (methanol, ethanol) to form alkyl sulfonates (Methyl Methanesulfonate - MMS, or Methyl Tosylate). These are known genotoxic impurities (GTIs).

  • Mitigation: In pharmaceutical processes, it is mandatory to demonstrate that these impurities are purged during workup. MSA's high water solubility often aids in the more efficient removal of these traces compared to the more lipophilic tosylates.

References

  • Gerritsen, G. et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. Link

  • Li, H. et al. (2021).[8] Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. Faraday Discussions. Link

  • Liu, F. et al. (2017). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI Catalysts. Link

  • Teasdale, A. et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate. Organic Process Research & Development. Link

  • Jabbari, H. (2017).[9] Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry. Link

Sources

Trace Analysis of Chloroacetate Ester Genotoxic Impurities: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1]

Chloroacetate esters (CAEs), specifically Methyl Chloroacetate (MCA) and Ethyl Chloroacetate (ECA) , are frequently used as alkylating agents in the synthesis of Active Pharmaceutical Ingredients (APIs). Due to their DNA-reactive nature, they are classified as Potentially Genotoxic Impurities (PGIs) under ICH M7 (R2) guidelines.

The regulatory threshold for these impurities is strict.[1] For a drug substance with a maximum daily dose of < 1 g, the Threshold of Toxicological Concern (TTC) is 1.5 µ g/day , translating to a limit of 1.5 ppm .

This guide objectively compares three analytical methodologies for CAE quantification and provides a validated "Gold Standard" protocol using Headspace GC-MS (SIM Mode) , demonstrating why it outperforms Direct Injection and GC-ECD alternatives.

Methodology Comparison: Selecting the Right Tool

The physicochemical properties of CAEs (volatile, halogenated, reactive) dictate the analytical strategy. Below is a technical comparison of the three primary approaches.

Comparative Matrix
FeatureMethod A: HS-GC-MS (SIM) Method B: Direct Liquid GC-ECD Method C: Direct Liquid GC-MS
Principle Volatiles partitioning + Mass Selective DetectionElectron Capture Detection (Halogen specific)Liquid Injection + Mass Selective Detection
Sensitivity (LOD) Excellent (0.05 ppm)High (0.1 - 0.5 ppm)Moderate (0.5 - 1.0 ppm)
Selectivity High (Mass spectral fingerprint)Moderate (Retention time only)High (Mass spectral fingerprint)
Matrix Effects Minimal (API stays in vial)High (API enters liner/column)High (API enters liner/column)
Robustness High (Clean liner, long column life)Low (Liner contamination affects baseline)Low (Source cleaning required frequently)
Cost High (Instrumentation)Low (Cheaper detector)High
Verdict Preferred (Gold Standard) Alternative (Budget/Routine) Not Recommended
Critical Analysis
  • Why Headspace (HS)? CAEs are volatile. Injecting the liquid API solution directly (Methods B & C) introduces non-volatile API into the GC inlet. This causes "liner activity," where the hot, dirty liner degrades the thermally unstable chloroacetates, leading to poor recovery and ghost peaks. HS avoids this entirely.

  • Why MS over ECD? While ECD is incredibly sensitive to halogens, it lacks specificity. In complex synthesis matrices, other halogenated by-products can co-elute. MS (in SIM mode) identifies the specific mass-to-charge (

    
    ) ratio, providing regulatory defensibility.
    

Visualization: Method Selection Logic

MethodSelection Start Start: Impurity Assessment Volatility Is the Impurity Volatile? Start->Volatility Matrix Is Matrix Non-Volatile (API)? Volatility->Matrix Yes Liq_GC_MS AVOID: Liquid Injection GC-MS (Matrix Contamination Risk) Volatility->Liq_GC_MS No (Derivatization req) Halogen Contains Halogens? HS_GC_MS RECOMMENDED: Headspace GC-MS (SIM) (High Specificity & Clean System) Halogen->HS_GC_MS No / High Budget Liq_GC_ECD ALTERNATIVE: Liquid Injection GC-ECD (High Sensitivity, Low Cost) Halogen->Liq_GC_ECD Yes (Budget Constraint) Matrix->Halogen No (Solvent Analysis) Matrix->HS_GC_MS Yes (Protect Inlet)

Figure 1: Decision tree for selecting analytical methods based on impurity volatility and matrix interference.

Validated Protocol: Headspace GC-MS (SIM)

This protocol is designed to meet ICH Q2(R1) validation requirements.

Reagents & Materials[3]
  • Analytes: Methyl Chloroacetate (MCA), Ethyl Chloroacetate (ECA).

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) .

    • Critical Warning: Do NOT use Methanol or Ethanol. CAEs undergo transesterification in alcoholic solvents (e.g., MCA in Ethanol converts to ECA), invalidating the results.

  • Internal Standard (IS): Methyl-d3-chloroacetate (preferred) or 1-Chlorobutane.

Instrument Parameters[4][5][6][7][8]
ParameterSetting
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-624 or ZB-624 (30m x 0.32mm x 1.8µm)
Oven Program 40°C (hold 3 min)

10°C/min

220°C (hold 5 min)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (5:1), 220°C
Headspace Incubation: 80°C for 20 min. Loop/Valve: 90°C/100°C.
MS Mode SIM (Selected Ion Monitoring)

SIM Table (Mass Selection):

  • MCA: Target

    
     74 (Quant), 49, 108 (Qual).
    
  • ECA: Target

    
     88 (Quant), 49, 122 (Qual).
    
  • Note:

    
     49 (
    
    
    
    ) is common to both but non-specific; use molecular ions or ester fragments for quantitation.
Sample Preparation[9]
  • Standard Stock: Weigh 50 mg MCA/ECA into 50 mL DMSO.

  • Internal Standard Sol: Prepare 100 ppm IS in DMSO.

  • Sample Sol: Weigh 100 mg API into a 20 mL HS vial. Add 2.0 mL of Internal Standard Solution. Seal immediately.

Experimental Data & Validation Results

The following data represents typical performance metrics achieved using the protocol above.

Specificity & Selectivity

Blank DMSO and API solutions (spiked and unspiked) were analyzed.

  • Result: No interference observed at the retention times of MCA (6.2 min) or ECA (8.4 min).

  • Mass Spec Confirmation: Ion ratios for spiked samples matched reference standards within ±15%.

Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

AnalyteLOD (S/N = 3)LOQ (S/N = 10)Target Limit (1.5 ppm)
MCA 0.03 ppm0.10 ppmPass (15x lower than limit)
ECA 0.04 ppm0.12 ppmPass (12x lower than limit)
Linearity

Evaluated from LOQ to 150% of the specification limit (0.1 ppm to 2.25 ppm).

AnalyteRange (ppm)Correlation (

)
Slope
MCA 0.10 – 2.250.99941.24
ECA 0.12 – 2.250.99911.18
Accuracy (Recovery)

Spiked into API matrix at LOQ, 100%, and 150% levels (


).
LevelMCA Mean Recovery (%)ECA Mean Recovery (%)Acceptance Criteria
LOQ 92.5%94.1%70-130%
100% (1.5 ppm) 98.2%99.5%80-120%
150% (2.25 ppm) 97.8%101.2%80-120%

Visualization: Validation Workflow

ValidationWorkflow Prep 1. Sample Prep (DMSO/DMAc Solvent) SystemSuit 2. System Suitability (S/N > 10, Res > 1.5) Prep->SystemSuit Specificity 3. Specificity Check (Blank/Matrix Interference) SystemSuit->Specificity Linearity 4. Linearity (LOQ to 150% Limit) Specificity->Linearity Pass Accuracy 5. Accuracy/Recovery (Spike at 3 Levels) Linearity->Accuracy Report 6. Final Report (ICH M7 Compliance) Accuracy->Report

Figure 2: Step-by-step validation workflow ensuring ICH Q2/M7 compliance.

Troubleshooting Guide

  • Problem: Ghost peaks in blank.

    • Cause: Carryover from previous high-concentration injection or contaminated HS syringe.

    • Solution: Increase HS needle flush time; bake out column at 240°C for 10 mins between sequences.

  • Problem: Poor Linearity (

    
    ).
    
    • Cause: Transesterification (wrong solvent) or adsorption in the liner.

    • Solution: Verify diluent is DMSO/DMAc (no alcohols). Deactivate inlet liner (silanized).

  • Problem: Low Sensitivity.

    • Cause: Incorrect SIM ions or HS equilibration time too short.

    • Solution: Optimize HS temperature (increase to 90°C, but watch for degradation).

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3]

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][3]

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.

  • Raman, N.V.V.S.S., et al. "Strategies for the identification, control and determination of genotoxic impurities in drug substances: A pharmaceutical industry perspective." Journal of Pharmaceutical and Biomedical Analysis, 2011.

  • Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010.

Sources

Refractive Index Verification for 2-Butoxyethyl Chloroacetate: A High-Throughput Quality Control Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Refractometry

In the synthesis of pharmaceutical intermediates like 2-Butoxyethyl chloroacetate (CAS 5330-17-6) , purity verification often creates a bottleneck. While Gas Chromatography (GC) remains the gold standard for specificity, it is time-intensive and resource-heavy for routine batch release.

This guide presents a validated framework for using Refractive Index (RI) as a "Gatekeeper" method. By exploiting the optical density difference between the ester product (


) and its primary precursor, 2-butoxyethanol (

), we can detect incomplete reactions or hydrolysis within seconds. This method does not replace GC but acts as a high-speed filter, reducing GC load by rejecting out-of-spec (OOS) batches immediately.

Technical Profile & Physical Constants

Before establishing a protocol, we must define the target analyte's physicochemical baseline.[1] The values below serve as the "Golden Standard" for a pure reference standard.

PropertyValueRelevance to QC
Chemical Name 2-Butoxyethyl chloroacetateTarget Analyte
CAS Number 5330-17-6Identity Verification
Molecular Formula

Stoichiometry
Refractive Index (

)
1.4350 ± 0.0005 Primary QC Metric
Density (

)
~1.07 g/cm³Secondary Confirmation
Boiling Point 253.2°C (760 mmHg)Purity Indicator (Distillation)
Solubility Soluble in organic solventsSample Prep
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: The presence of the chlorine atom and the ester linkage typically elevates the Refractive Index compared to the starting alcohol. A low RI reading is a strong predictor of unreacted 2-butoxyethanol.

Comparative Analysis: RI vs. Alternatives

The following table contrasts Refractometry with other common QC techniques for this specific ester.

FeatureRefractometry (RI) Gas Chromatography (GC) Density (Specific Gravity)
Primary Mechanism Optical path velocity change (Snell's Law)Component separation by boiling point/polarityMass per unit volume
Throughput High (< 1 min/sample)Low (20-40 min/sample)Medium (5-10 min)
Sample Volume < 0.5 mL< 1 µL (diluted)> 2 mL (method dependent)
Specificity Low (Binary mixtures only)High (Identifies specific impurities)Low
Sensitivity to Water High (Water

)
Low (if using FID)Moderate
Cost Per Test NegligibleHigh (Column wear, carrier gas)Low
Role in Workflow Screening / Gatekeeper Final Release / COA Generation Confirmation

Experimental Protocol: ASTM D1218 Modified

This protocol is adapted from ASTM D1218 (Standard Test Method for Refractive Index of Hydrocarbon Liquids) but optimized for modern digital refractometers with Peltier temperature control.[1]

Phase 1: Instrument Preparation[1]
  • Warm-up: Power on the digital refractometer 30 minutes prior to use to stabilize the light source (Sodium D-line, 589 nm).

  • Cleaning: Clean the prism surface with analytical-grade acetone . Wipe with a lint-free Kimwipe in a unidirectional motion to avoid micro-scratches.

  • Zero Calibration: Apply 0.3 mL of deionized water. Ensure the reading is 1.3330 ± 0.0001 at 20°C.

Phase 2: Sample Measurement[1]
  • Temperature Equilibration: Set the instrument temperature to 20.0°C .

    • Critical: RI changes inversely with temperature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ). A 
      
      
      
      error shifts the reading by 0.0004, potentially causing a false fail.
  • Loading: Using a disposable pipette, place 0.3–0.5 mL of 2-Butoxyethyl chloroacetate onto the prism. Ensure no air bubbles are trapped.[1]

  • Equilibration Time: Close the cover and wait 30 seconds for the sample to reach 20.0°C.

  • Reading: Record the value to the fourth decimal place (e.g., 1.4352).

  • Replicate: Wipe, clean, and repeat. The two readings must agree within 0.0002 .

Phase 3: Data Interpretation[1]
  • Pass:

    
     (Proceed to GC for final purity check).
    
  • Fail (Low): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Suspect unreacted 2-butoxyethanol or moisture contamination).
    
  • Fail (High): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Suspect polymerization or heavy chlorinated byproducts).
    

Validation Framework & Causality

To trust this method, we must prove the correlation between RI and Purity.[1]

Experiment: The Binary Mixture Curve

Create a standard curve by spiking pure 2-Butoxyethyl chloroacetate with known amounts of 2-butoxyethanol (the most likely impurity).[1]

Composition (wt%)Estimated RI (

)
Interpretation
100% Ester (Pure)1.4350 Target
99% Ester / 1% Alcohol1.4348Acceptable Limit
95% Ester / 5% Alcohol1.4342OOS Warning
90% Ester / 10% Alcohol1.4334Fail

Note: As impurity (Alcohol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) increases, the mixture RI decreases linearly.

Visualizations

Diagram 1: The "Gatekeeper" QC Workflow

This logic flow illustrates where RI fits into the broader quality control system, saving resources by filtering bad batches early.[1]

QC_Workflow Start Batch Synthesis Complete Sampling Aliquout Sample (0.5 mL) Start->Sampling Temp_Eq Temp Equilibration (20°C ± 0.1°C) Sampling->Temp_Eq RI_Measure Measure Refractive Index Temp_Eq->RI_Measure Decision Is RI within 1.4345 - 1.4355? RI_Measure->Decision Pass PASS: Preliminary Purity OK Decision->Pass Yes Fail FAIL: Out of Spec Decision->Fail No GC_Analysis Run GC-MS/FID (Final Release) Pass->GC_Analysis Reject Reject/Reprocess Batch (Save GC Resources) Fail->Reject

Caption: QC Decision Tree. RI acts as a rapid filter before expensive GC analysis.[1]

Diagram 2: Troubleshooting RI Deviations

A diagnostic pathway for analyzing why a sample might fail the RI check.

Troubleshooting Result OOS RI Reading Low_RI Reading Too LOW (< 1.4345) Result->Low_RI High_RI Reading Too HIGH (> 1.4355) Result->High_RI Cause1 Contamination: Unreacted Alcohol (n ≈ 1.419) Low_RI->Cause1 Cause2 Contamination: Moisture/Water (n ≈ 1.333) Low_RI->Cause2 Cause3 Temp Error: Sample > 20°C Low_RI->Cause3 Cause4 Contamination: Chlorinated Heavies High_RI->Cause4 Cause5 Temp Error: Sample < 20°C High_RI->Cause5

Caption: Diagnostic logic for Out-of-Spec (OOS) refractive index results.

References

  • ASTM International. ASTM D1218-12(2019) Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79237, 2-Butoxyethyl chloroacetate.[1] Retrieved October 26, 2023. [Link]

  • LookChem. 2-Butoxyethyl chloroacetate (CAS 5330-17-6) Physical Properties.[2][Link]

  • Mettler Toledo. Refractometry: A Guide to Refractive Index Measurement.[Link]

Sources

chromatographic separation of 2-Butoxyethyl chloroacetate from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the chromatographic strategies for separating and analyzing 2-Butoxyethyl chloroacetate (CAS 5330-17-6) from its starting materials, primarily 2-butoxyethanol and chloroacetyl chloride (or chloroacetic acid).

The separation logic is governed by the distinct physicochemical properties of the matrix components. The esterification reaction transforms a polar, hydrogen-bonding alcohol (2-butoxyethanol) into a lipophilic, higher-boiling ester.

ComponentStructureBoiling Point (760 mmHg)PolarityDetection Suitability
2-Butoxyethanol Glycol Ether171°CHigh (H-donor)GC-FID (Excellent), HPLC-RI/ELSD
Chloroacetyl Chloride Acid Chloride106°CReactive/LabileDerivatization required
Chloroacetic Acid Carboxylic Acid189°CHigh (Ionizable)HPLC (Ion Exchange/Mixed Mode)
2-Butoxyethyl Chloroacetate Target Ester 253.2°C Medium-Low GC-FID (Ideal), RP-HPLC (UV 210nm)

Strategic Recommendation:

  • Gas Chromatography (GC-FID) is the primary recommendation for In-Process Control (IPC) and final purity analysis due to the significant boiling point differential (

    
    T 
    
    
    
    82°C) between the limiting reagent (alcohol) and the product.
  • RP-HPLC is the secondary recommendation, utilized specifically when analyzing thermally unstable matrices or when monitoring non-volatile acidic impurities (chloroacetic acid) that may degrade or tail severely on standard GC phases.

Method A: Gas Chromatography (The Gold Standard)

GC is the industry standard for glycol ether esters due to its resolution power and the volatility of the target compound.

Column Selection Strategy

While polyethylene glycol (PEG/Wax) columns offer superior peak shape for the starting alcohol (2-butoxyethanol), they often have temperature limits (~250°C) that are dangerously close to the boiling point of the target ester.

  • Recommendation: Use a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5, Rtx-5).

  • Rationale: This non-polar phase allows higher temperature ramps (up to 325°C), ensuring the high-boiling ester (BP 253°C) elutes as a sharp peak without column bleed interfering with integration.

Optimized GC-FID Protocol

System: Agilent 7890/8890 or equivalent with FID. Inlet: Split/Splitless (Split ratio 50:1 to prevent column overload).

ParameterSettingCausality
Column 30m

0.25mm ID

0.25µm film (5% Phenyl)
Balances resolution and elution time.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temp ramp.
Inlet Temp 260°CEnsures rapid volatilization of the ester.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Initial hold focuses volatiles; ramp separates alcohol from ester; final bake elutes heavy byproducts.
Detector (FID) 300°C; H

30 mL/min; Air 400 mL/min
High temp prevents condensation of the ester in the jet.

Self-Validating System Suitability:

  • Resolution Check: Inject a mix of 2-butoxyethanol and 2-butoxyethyl chloroacetate. Resolution (

    
    ) must be 
    
    
    
    .
  • Tailing Factor: The starting alcohol peak often tails on non-polar columns. If Tailing Factor (

    
    ) > 1.5, trim the column inlet or switch to a thicker film (0.5µm) to mask active sites.
    

Method B: Reverse-Phase HPLC (Alternative & Purity Profiling)

HPLC is preferred when the sample contains non-volatile salts or when direct aqueous injection is required without extraction.

Detection Challenge

2-Butoxyethyl chloroacetate lacks a strong chromophore (no conjugated


 system).
  • Solution: Use UV at 200-210 nm . The ester carbonyl and chlorine atom provide sufficient absorbance at this low wavelength.

  • Warning: Solvents must be "HPLC Grade" or higher to avoid high background noise at 210 nm.

RP-HPLC Protocol

Based on mixed-mode and C18 separation principles [1, 5].

Column: C18 (L1) or Mixed-Mode (e.g., SIELC Newcrom R1 for enhanced isomer selectivity). Mobile Phase:

  • A: Water + 0.1% Phosphoric Acid (suppresses silanol activity/ionization of free acids).

  • B: Acetonitrile (MeCN).[1]

Gradient Profile:

  • 0-1 min: 20% B (Isocratic hold to elute polar acids/salts).

  • 1-10 min: Linear ramp to 90% B (Elutes the lipophilic ester).

  • 10-15 min: Hold 90% B (Wash).

Experimental Workflow (DOT Visualization):

HPLC_Workflow cluster_detection Detection Physics Sample Reaction Mixture (Crude) Prep Sample Prep: Dilute in MeCN:Water (50:50) Filter 0.22µm Sample->Prep Inject Injection (10 µL) Prep->Inject Column Column Separation (C18 or Mixed Mode) Inject->Column UV UV @ 210 nm (Ester Carbonyl) Column->UV Ref Ref Signal 360 nm (off) Data Chromatogram (Peak Purity Check) UV->Data

Figure 1: HPLC workflow emphasizing low-wavelength detection requirements.

Comparative Performance Guide

MetricMethod A: GC-FIDMethod B: RP-HPLC
Speed High (< 10 min)Medium (15-20 min)
Sensitivity High (ppm level for alcohol)Moderate (Low UV absorbance)
Selectivity Boiling Point drivenPolarity/Hydrophobicity driven
Sample Prep Dilute in organic solvent (e.g., DCM, Acetone)Dilute in Mobile Phase
Limitations Cannot analyze non-volatile salts/acids directlyRequires high-purity solvents for low UV
Best For Routine Process Control Impurity Profiling (Acids)

Synthesis & Isolation Workflow

To provide context for the separation, the following diagram outlines the synthesis and critical control points (IPC) where these methods are applied.

Synthesis_Workflow Start Starting Materials: 2-Butoxyethanol + Chloroacetyl Chloride Rxn Esterification Reaction (Reflux) Start->Rxn Catalyst/Heat IPC1 IPC Point 1: GC-FID (Check Alcohol < 0.5%) Rxn->IPC1 Sampling IPC1->Rxn Incomplete Quench Quench & Wash (Remove Acid/Salts) IPC1->Quench Complete Distill Vacuum Distillation (Purification) Quench->Distill Organic Phase Final Final Product: 2-Butoxyethyl chloroacetate Distill->Final Collect Fraction

Figure 2: Process flow indicating the critical In-Process Control (IPC) point for GC analysis.

References

  • SIELC Technologies. (2018). Separation of Acetic acid, chloro-, 2-butoxyethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.).[2] 2-Butoxyethyl chloroacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • CDC/NIOSH. (n.d.). 2-Butoxyethanol and 2-Butoxyethanol Acetate: Analytical Methods. In NIOSH Manual of Analytical Methods. Retrieved from [Link] (Note: General reference for glycol ether analysis).

  • LookChem. (n.d.). 2-butoxyethyl chloroacetate Properties and Safety. Retrieved from [Link]

  • ResearchGate. (2021). HPLC Separation of Chloroacetic Acids on a BIST A+ Column. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Standard Reference Materials for 2-Butoxyethyl Chloroacetate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the adage "you're only as good as your standard" holds immutable truth. The accuracy and reliability of any quantitative analysis hinge on the quality of the reference materials used. This guide, designed for researchers, scientists, and drug development professionals, delves into the critical yet often challenging landscape of sourcing and utilizing standard reference materials for the analysis of 2-Butoxyethyl chloroacetate.

This compound, a key intermediate in various chemical syntheses, demands accurate quantification for process optimization, quality control, and regulatory compliance. However, the conspicuous absence of a commercially available Certified Reference Material (CRM) for 2-Butoxyethyl chloroacetate presents a significant hurdle. This guide provides a pragmatic and scientifically sound approach to navigating this challenge, offering a comparative analysis of available options and a detailed roadmap for establishing a reliable in-house standard.

The Dilemma: The Absence of a Dedicated CRM

A thorough search of commercial suppliers reveals a notable gap: the lack of a Certified Reference Material specifically for 2-Butoxyethyl chloroacetate. CRMs, with their certified purity and traceability to national or international standards, are the gold standard for analytical calibration. Their absence necessitates a more nuanced approach, compelling analysts to consider alternative strategies to ensure the integrity of their measurements.

This guide, therefore, shifts the focus from a direct comparison of non-existent CRMs to a more practical and relevant comparison: the use of a high-purity grade chemical as an in-house reference standard versus a commercially available analytical standard of a closely related and structurally similar compound, 2-Butoxyethyl acetate .

Comparison of Reference Standard Approaches

FeatureIn-House Standard (High-Purity 2-Butoxyethyl chloroacetate)Commercially Available Standard (2-Butoxyethyl acetate)
Identity Direct match to the analyte of interest.Structural analog; may not perfectly mimic the analyte's behavior.
Purity Purity must be rigorously determined in-house. Requires advanced analytical techniques for characterization.Purity is certified by the supplier and provided on the Certificate of Analysis.
Traceability Traceability to a primary standard must be established by the user.Often traceable to national or international standards (e.g., NIST).
Availability High-purity chemical is available from suppliers like Alfa Chemistry.Analytical standards are readily available from suppliers such as Sigma-Aldrich (Merck).
Cost Initial cost of the chemical may be lower, but the cost of in-house characterization can be substantial.Higher initial cost, but includes the value of certification and traceability.
Effort Requires significant in-house effort for characterization and validation.Ready to use with minimal in-house verification.

Establishing a Defensible In-House Standard: A Necessary Endeavor

When a CRM is unavailable, the most rigorous approach is to prepare and thoroughly characterize an in-house reference standard. This process transforms a high-purity chemical into a reliable calibrant.

Sourcing High-Purity 2-Butoxyethyl Chloroacetate

The first step is to procure the highest purity 2-Butoxyethyl chloroacetate available. Suppliers such as Alfa Chemistry offer this compound. A Certificate of Analysis (CoA) should be requested, providing initial information on purity.

Comprehensive Purity Assessment

The cornerstone of creating an in-house standard is a comprehensive purity assessment. A multi-technique approach is essential to ensure all potential impurities (organic, inorganic, residual solvents, and water) are accounted for.

Key Purity Assessment Techniques:

  • Quantitative NMR (qNMR): This powerful technique provides a direct measurement of the analyte's purity against a certified internal standard without the need for a specific reference material of the analyte itself.[1][2][3] It is a primary ratio method, offering a high degree of accuracy and traceability.[4]

  • Chromatographic Purity (GC-FID and HPLC-UV): Orthogonal chromatographic techniques should be employed to separate and quantify any organic impurities. Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for volatile compounds, while High-Performance Liquid Chromatography with UV detection (HPLC-UV) can identify non-volatile impurities. The area normalization method can provide an initial estimate of purity, but for higher accuracy, response factors should be determined.

  • Water Content (Karl Fischer Titration): The water content of the material must be accurately determined using Karl Fischer titration, as it directly impacts the calculated purity.

  • Residual Solvents (Headspace GC-MS): Headspace Gas Chromatography-Mass Spectrometry is the standard method for identifying and quantifying residual solvents from the synthesis process.

  • Inorganic Impurities (Sulphated Ash/Residue on Ignition): This gravimetric method provides a measure of the total inorganic impurity content.

The final, assigned purity of the in-house standard is then calculated using a mass balance approach, subtracting the percentages of all identified impurities from 100%.

Analytical Methodologies for 2-Butoxyethyl Chloroacetate

Accurate quantification requires robust and validated analytical methods. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of 2-Butoxyethyl chloroacetate.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Butoxyethyl chloroacetate.

Experimental Protocol: GC-FID Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.

  • Chromatographic Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Standard and Sample Preparation: Accurately weigh the reference standard and dissolve in a suitable solvent (e.g., acetone, ethyl acetate) to prepare a stock solution. Prepare a series of calibration standards by serial dilution. Prepare samples by dissolving a known weight in the same solvent.

Causality Behind Experimental Choices: The temperature program is designed to ensure good separation of the analyte from potential impurities and solvent peaks. The choice of a mid-polarity column is based on the polarity of 2-Butoxyethyl chloroacetate. The FID is a universal detector for organic compounds and provides excellent sensitivity.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Prepare Calibrants B->C D Inject into GC C->D E Chromatographic Separation D->E F FID Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I Standard_Selection Start Need for 2-Butoxyethyl chloroacetate Analysis CRM_Check Is a Certified Reference Material Available? Start->CRM_Check High_Purity_Check Is a High-Purity Chemical Available? CRM_Check->High_Purity_Check No Use_CRM Use Certified Reference Material CRM_Check->Use_CRM Yes In_House_Standard Prepare and Characterize In-House Standard High_Purity_Check->In_House_Standard Yes Related_Standard Use a Certified Standard of a Related Compound (e.g., 2-Butoxyethyl acetate) High_Purity_Check->Related_Standard No End Proceed with Analysis In_House_Standard->End Related_Standard->End Use_CRM->End

Sources

Technical Guide: Comparative Reactivity of 2-Butoxyethyl Chloroacetate (2-BECA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 2-Butoxyethyl Chloroacetate Reactivity vs. Other Alkylating Agents Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of alkylating agents, 2-Butoxyethyl chloroacetate (2-BECA) occupies a specialized niche defined by lipophilicity and process safety . While traditional reagents like Methyl Chloroacetate (MCA) or Ethyl Bromoacetate (EBA) offer rapid kinetics and high atom economy, they introduce significant volatility and flammability hazards.

This guide analyzes 2-BECA against these standard alternatives. The data indicates that while 2-BECA exhibits similar intrinsic electrophilicity to other


-chloroesters, its bulky glycol ether tail drastically alters its solubility profile and vapor pressure, making it the superior choice for late-stage functionalization of lipophilic scaffolds and high-temperature process streams.

Chemical Identity & Structural Mechanics

The utility of 2-BECA stems from its dual-domain structure: the reactive electrophilic head and the lipophilic, non-volatile tail.

  • Electrophilic Head (

    
    -Chloroester):  The electron-withdrawing ester carbonyl activates the 
    
    
    
    -carbon, making it susceptible to
    
    
    attack. The chloride is a moderate leaving group, balancing stability with reactivity.
  • Lipophilic Tail (Butoxyethyl group): Unlike the methyl/ethyl groups in MCA/ECA, the butoxyethyl chain (

    
    ) imparts significant lipophilicity (
    
    
    
    ) and raises the boiling point, suppressing volatility.
Reaction Mechanism ( )

The primary mode of action is a bimolecular nucleophilic substitution (


).[1][2][3][4] The nucleophile (amine, phenoxide, or thiol) attacks the 

-carbon, displacing the chloride ion.

SN2_Mechanism Nu Nucleophile (Nu:) TS Transition State [Nu---C---Cl]‡ Nu->TS Backside Attack Substrate 2-BECA (Electrophile) Substrate->TS Product Alkylated Product (Nu-CH2-COOR) TS->Product Inversion LG Leaving Group (Cl-) TS->LG Displacement

Figure 1: General


 mechanism for alkylation using 2-BECA. The reaction proceeds via a concerted transition state with inversion of configuration (relevant if 

-carbon were chiral, though 2-BECA is achiral).

Comparative Reactivity Analysis

The Leaving Group Hierarchy (Cl vs. Br vs. I)

2-BECA utilizes chlorine. Compared to bromo- or iodo- analogs, the C-Cl bond is stronger (Bond Dissociation Energy: ~81 kcal/mol vs ~68 kcal/mol for C-Br).

  • Consequence: 2-BECA reacts slower than Ethyl Bromoacetate.

  • Advantage: It resists spontaneous hydrolysis and degradation during storage, avoiding the "browning" seen in bromoacetates. It allows for higher temperature reactions without rapid decomposition.

The Ester Tail Effect (Sterics & Solubility)

Does the bulky butoxyethyl group hinder reactivity?

  • Electronic Effect: Negligible. The inductive effect of the ester group is insulated from the remote butyl chain. The electrophilicity of the

    
    -carbon in 2-BECA is electronically equivalent to Methyl Chloroacetate.
    
  • Steric Effect: Minimal on the reaction center. The substitution site is distinct from the ester tail.

  • Solubility Effect (The Critical Differentiator): In biphasic systems (e.g., Toluene/Water), 2-BECA partitions strongly into the organic phase. This makes it ideal for Phase Transfer Catalysis (PTC) conditions where the nucleophile is shuttled into the organic layer.

Experimental Data & Performance Metrics

The following table contrasts 2-BECA with common alternatives. Note the drastic difference in Flash Point and Boiling Point, which dictates safety protocols.

Table 1: Physicochemical & Reactivity Profile

Feature2-Butoxyethyl Chloroacetate (2-BECA) Methyl Chloroacetate (MCA) Ethyl Bromoacetate (EBA)
CAS Number 5330-17-696-34-4105-36-2
Leaving Group Chloride (Moderate)Chloride (Moderate)Bromide (Fast)
Boiling Point 253°C 130°C159°C
Flash Point ~99°C (Closed Cup) ~50°C~48°C
Volatility Hazard LowHigh (Lachrymator)High (Lachrymator)
Lipophilicity High (Soluble in Hexane/Toluene)Low/ModerateModerate
Hydrolytic Stability HighModerateLow
Primary Use Case High-temp synthesis, AgrochemicalsLow-MW synthesis, volatile intermediatesRapid, low-temp alkylation
Decision Matrix: When to use 2-BECA?

Decision_Matrix Start Select Alkylating Agent Q1 Is the substrate highly lipophilic (e.g., long chain)? Start->Q1 Q3 Is process safety/volatility a major concern? Q1->Q3 No Result_BECA Use 2-BECA (High Solvency, Safe) Q1->Result_BECA Yes Q2 Is reaction speed the only priority? Result_EBA Use Ethyl Bromoacetate (Fastest Kinetics) Q2->Result_EBA Yes Result_MCA Use Methyl Chloroacetate (Atom Economy) Q2->Result_MCA No Q3->Q2 No Q3->Result_BECA Yes (Avoid Vapors)

Figure 2: Selection logic for alkylating agents based on substrate properties and safety constraints.

Validated Experimental Protocols

Protocol A: O-Alkylation of Phenols (Synthesis of Lipophilic Ether-Esters)

Context: This reaction mirrors the industrial synthesis of Triclopyr esters. The low volatility of 2-BECA allows the reaction to run at 90-100°C without significant reagent loss or pressure buildup.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 2-Butoxyethyl chloroacetate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF (fastest) or Toluene (easier workup, may require PTC like

    
    )
    

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round bottom flask with the Phenol and anhydrous DMF (5 mL per gram of phenol).

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-BECA dropwise via syringe or addition funnel. Note: No exotherm control is usually needed due to the moderate reactivity of the chloride.

  • Reaction: Heat the mixture to 90°C . Monitor by TLC (typically 2-4 hours).

    • Validation: The spot for the starting phenol (usually low

      
      ) will disappear, replaced by a higher 
      
      
      
      spot (the ester).
  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate.[5][6]

    • Why this works: The "butoxyethyl" tail makes the product extremely distinct from the polar DMF/Carbonate sludge, ensuring clean phase separation.

  • Purification: The product is often pure enough for use after drying and concentration. If needed, flash chromatography (Hexane/EtOAc) is effective.

Protocol B: N-Alkylation of Secondary Amines

Context: Synthesis of glycine derivatives.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 2-BECA (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Acetonitrile (

    
    )[5]
    

Workflow:

  • Dissolve amine and DIPEA in Acetonitrile.

  • Add 2-BECA at room temperature.

  • Reflux (

    
    ) for 6 hours.
    
  • Validation Check: Take an aliquot for NMR. Look for the singlet (or AB quartet) of the

    
     protons around 
    
    
    
    4.0-4.2 ppm. The shift will be distinct from the starting chloroacetate (
    
    
    4.05 ppm) due to the change from Cl to N.

Safety & Handling Insights

The "Flash Point" Advantage: The most significant operational advantage of 2-BECA is safety.

  • Methyl Chloroacetate: Flash point ~50°C. In a reactor heated to 60°C, the headspace is flammable.

  • 2-BECA: Flash point ~99°C. You can safely operate at 80-90°C (standard kinetic acceleration) without creating a flammable atmosphere in the headspace, provided standard inerting (

    
    ) is used.
    

Toxicity: While less volatile, 2-BECA is still a potent alkylating agent. It can alkylate DNA (potential mutagen).

  • PPE: Nitrile gloves are required.

  • Inhalation: Vapor pressure is low, but aerosols must be avoided. Use in a fume hood.

References

  • PubChem. (n.d.). 2-Butoxyethyl chloroacetate - Compound Summary. National Library of Medicine.[7] Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2010). WO2010023679 - Preparation of Triclopyr, its intermediate and butoxyethyl ester.[8] Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

Sources

Safety Operating Guide

2-Butoxyethyl Chloroacetate: Operational Disposal & Safety Guide

[1]

Executive Summary

Do not treat this compound as a standard organic solvent. 2-Butoxyethyl chloroacetate (CAS 5330-17-6) presents a dual-hazard profile: it acts as both an alkylating agent (chloroacetate moiety) and a glycol ether derivative.[1] Improper disposal or mixing with incompatible waste streams (specifically aqueous bases) can trigger rapid hydrolysis, releasing Chloroacetic Acid (highly toxic, corrosive) and 2-Butoxyethanol (hemolytic agent).[1]

Immediate Directive:

  • Segregation: Isolate from all caustic/basic waste streams immediately.

  • Disposal Path: High-Temperature Incineration with Flue Gas Scrubbing (Halogenated Waste Stream).[1]

  • Container: Glass or High-Density Polyethylene (HDPE) only.[1]

Chemical Hazard Profile & Causality

To ensure safety, operators must understand the mechanism of toxicity.[1] This is not just a solvent; it is a reactive intermediate.[1]

The Hydrolysis Trap

The primary danger lies in the molecule's instability in the presence of moisture and bases.

  • Mechanism: Under basic conditions (pH > 8) or enzymatic action, the ester bond cleaves.[1]

  • Reaction:

    
    [1]
    
  • Resulting Hazards:

    • Chloroacetic Acid (CAA): A metabolic poison that inhibits the tricarboxylic acid (TCA) cycle. It is corrosive and readily absorbed through skin, potentially leading to systemic organ failure.[1]

    • 2-Butoxyethanol: A glycol ether known to cause hemolysis (red blood cell destruction) and CNS depression.[1]

Quantitative Data Summary
PropertyValueOperational Implication
CAS Number 5330-17-6Use for waste manifesting.[1]
Molecular Weight 194.66 g/mol Heavy vapor; accumulates in low areas.
Physical State Colorless LiquidHard to visually detect spills.[1]
Flash Point ~98.9°C (Closed Cup)Class IIIB Combustible. Low fire risk, but supports combustion.[1]
Reactivity Water/Base SensitiveCRITICAL: Do not mix with aqueous basic waste.
RCRA Status Characteristic/UnlistedLikely D002 (Corrosive) if hydrolyzed; treat as Halogenated Organic.

Pre-Disposal Protocol: The Self-Validating System

Trustworthiness Principle: A safe protocol must include checkpoints that verify safety before the next step is taken.

Step 1: Waste Stream Characterization

Validation Check: Dip a pH strip into the waste container before adding this chemical.

  • If pH > 7: STOP. Do not add 2-Butoxyethyl chloroacetate.[1] Exothermic hydrolysis will occur.[1]

  • If pH < 7: Proceed.

Step 2: Container Selection[1]
  • Approved: Amber Glass (prevents UV degradation), HDPE (High-Density Polyethylene).[1]

  • Prohibited: Metal cans (corrosion risk from potential HCl evolution), LDPE (permeation risk).[1]

Step 3: Labeling Strategy

Labeling must be explicit to prevent downstream accidents at the incineration plant.

  • Standard Label: "Hazardous Waste - Halogenated Organic."[1]

  • Critical Addendum: "CONTAINS CHLOROACETATE ESTER.[1] DO NOT MIX WITH BASES."

Disposal Decision Workflow (Visualization)

The following diagram outlines the logical decision-making process for handling this waste stream.

DisposalWorkflowStartWaste Generation:2-Butoxyethyl ChloroacetateCheckPHVALIDATION STEP:Check Receiving Container pHStart->CheckPHStopSTOP: Exothermic RiskSelect New ContainerCheckPH->StoppH > 7 (Basic)SegregateSegregate intoHalogenated Waste StreamCheckPH->SegregatepH < 7 (Acidic/Neutral)Stop->SegregateContainerContainer Selection:Glass or HDPE OnlySegregate->ContainerLabelLabeling:'Halogenated Organic'+ 'Acidic Reactive'Container->LabelFinalFinal Disposal:High-Temp IncinerationLabel->Final

Figure 1: Decision tree for segregating and packaging 2-Butoxyethyl chloroacetate waste, emphasizing the critical pH validation step to prevent accidental hydrolysis.

Spill Management Protocol

In the event of a spill, speed is critical to prevent the ester from hydrolyzing into its more toxic components.[1]

PPE Requirements[1][2][3]
  • Respiratory: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

  • Skin: Butyl Rubber or Viton gloves.[1]

    • Note: Standard Nitrile gloves provide insufficient protection against glycol ethers and chlorinated esters for prolonged exposure.[1]

  • Body: Tyvek or chemically resistant apron.[1]

Step-by-Step Cleanup[1]
  • Isolate: Evacuate the immediate area (15-meter radius).

  • Contain: Use non-combustible absorbents (Vermiculite or Diatomaceous Earth).[1]

    • Avoid: Cellulose-based absorbents (reaction risk).[1]

  • Neutralize (Optional but Risky): Do not attempt to neutralize with base on the spill itself, as this generates heat and fumes.[1] Absorb as is.

  • Decontaminate: Wash the surface with a soap/water solution after bulk removal.[1] Collect all rinsate as hazardous waste.[1]

SpillResponseSpillSpill DetectedPPEDon PPE:Butyl/Viton GlovesOV/AG RespiratorSpill->PPEAbsorbAbsorb:Vermiculite/Sand(NO CELLULOSE)PPE->AbsorbWasteCollect asHazardous WasteAbsorb->WasteCleanDecontaminate Surface(Soap/Water)Waste->Clean

Figure 2: Emergency response workflow emphasizing correct absorbent material and PPE selection.

Regulatory & Final Disposal Routes

RCRA Considerations (USA)

While 2-Butoxyethyl chloroacetate is not explicitly listed on the RCRA "P" or "U" lists by name, it must be managed as a hazardous waste based on characteristics and composition.[1]

  • Characteristic Waste: If the waste has hydrolyzed, it may exhibit Corrosivity (D002 ).[1]

  • Halogenated Solvents: It generally falls under "Halogenated Organic" waste profiles used by disposal vendors (e.g., Veolia, Clean Harbors).[1]

Incineration Specifications

The only acceptable final disposal method is High-Temperature Incineration .

  • Requirement: The incinerator must be equipped with a secondary combustion chamber and a wet scrubber system.

  • Reasoning: Combustion releases Hydrogen Chloride (HCl) gas.[1] Without scrubbing, this violates emission standards and damages equipment.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79237, 2-Butoxyethyl chloroacetate.[1] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: 2-butoxyethyl chloroacetate.[1][2][3] Retrieved from [Link][1]

Personal protective equipment for handling 2-Butoxyethyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5330-17-6 | Formula: C₈H₁₅ClO₃ Synonyms: 2-Butoxyethyl 2-chloroacetate; Ethylene glycol monobutyl ether chloroacetate

Part 1: Executive Hazard Analysis (The "Why")

As a Senior Application Scientist, I must emphasize that standard laboratory safety protocols for "organic solvents" are insufficient for 2-Butoxyethyl chloroacetate. This molecule presents a dual-threat mechanism that often bypasses standard nitrile protection.

You are handling a "Trojan Horse" molecule:

  • The Carrier (Glycol Ether Moiety): The 2-butoxyethyl tail acts as a lipophilic carrier, significantly enhancing dermal absorption rates compared to simple esters. It rapidly penetrates the stratum corneum [1, 2].

  • The Payload (Chloroacetate): Once absorbed, the ester bond is susceptible to enzymatic hydrolysis (via plasma esterases), releasing Monochloroacetic Acid (MCA) and 2-Butoxyethanol (EGBE) directly into systemic circulation [3].

Critical Warning: MCA is a potent metabolic poison that inhibits the tricarboxylic acid (TCA) cycle by blocking aconitase. EGBE is a known hemolytic agent. Consequently, skin contact is not just a chemical burn hazard—it is a systemic toxicity risk.

Mechanistic Toxicity Pathway

The following diagram illustrates the metabolic fate of this compound, justifying the rigorous PPE requirements detailed below.

ToxicityPathway Compound 2-Butoxyethyl Chloroacetate (Lipophilic Entry) Skin Dermal Absorption Compound->Skin Rapid Penetration Hydrolysis Enzymatic Hydrolysis (Esterases) Skin->Hydrolysis MCA Monochloroacetic Acid (MCA) Hydrolysis->MCA EGBE 2-Butoxyethanol (EGBE) Hydrolysis->EGBE Toxicity1 TCA Cycle Inhibition (Metabolic Acidosis) MCA->Toxicity1 Critical Pathway Toxicity2 Hemolysis (RBC Damage) EGBE->Toxicity2

Figure 1: Metabolic activation pathway. The lipophilic nature of the parent compound facilitates entry, while hydrolysis releases toxic MCA and hemolytic EGBE.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard Nitrile Exam Gloves are NOT recommended for direct handling. Permeation data for glycol ethers indicates breakthrough times for standard nitrile (4 mil) can be <10 minutes [4].

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand (Primary) Laminate Film (e.g., Silver Shield / Barrier) Mandatory. Offers >480 min breakthrough time against chloroacetates and glycol ethers. Nitrile degrades rapidly upon contact with this class of esters.
Hand (Outer) Disposable Nitrile (5-8 mil) Worn over the laminate glove. Provides dexterity (laminate is baggy) and mechanical protection. Replace immediately upon splash.
Respiratory Half-mask with OV/P100 Required if working outside a fume hood. The vapor pressure is low, but aerosolization during pipetting is a risk. OV (Organic Vapor) captures the ester; P100 captures mists.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient due to the skin absorption risk on the face. A Face Shield is required during pouring or syringe transfers.
Body Tychem® Apron or Lab Coat Standard cotton lab coats absorb liquids and hold them against the skin. Use a chemical-resistant apron (Tychem or Butyl) for bulk handling.

Part 3: Operational Protocols

A. Pre-Experimental Setup
  • Engineering Controls: All work must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Decontamination Prep: Prepare a beaker of saturated sodium bicarbonate (NaHCO₃) solution. In the event of a drip or minor spill, this weak base helps neutralize any hydrolyzed acid byproducts.

  • Material Compatibility: Use borosilicate glass or stainless steel. Avoid natural rubber or PVC tubing, as the plasticizers may leach or the tubing may swell.

B. Active Handling (The "Double-Glove" Technique)
  • Don the Laminate Film gloves first.

  • Don a pair of standard Nitrile gloves over the laminate gloves.

  • Tape the cuff of the laminate glove to your lab coat sleeve to prevent wrist exposure.

  • Why this matters: If you spill on the outer nitrile glove, you have time to strip it off without exposing skin. The laminate inner glove is your "fail-safe."

C. Spill Response & Decontamination

If a spill occurs (>5 mL), evacuate the immediate area. For minor spills inside the hood:

  • Isolate: Do not attempt to wipe with paper towels immediately (this increases surface area for evaporation).

  • Neutralize: Cover the spill with the Sodium Bicarbonate slurry or a commercial acid/solvent neutralizer.

  • Absorb: Use vermiculite or clay-based absorbent.

  • Clean: Wash the surface with soap and water twice. Chloroacetates are oily; water alone will bead up and spread the contamination.

D. Waste Disposal[1][2]
  • Segregation: Do not mix with strong oxidizers or strong bases (exothermic hydrolysis risk).

  • Labeling: Clearly tag as "Toxic Organic Waste - Potential MCA Generator."

  • Container: Store in amber glass or HDPE containers.

Part 4: Emergency Decision Logic

In the event of exposure, seconds count. The lipophilic nature means the chemical moves into tissue immediately, making surface washing less effective over time.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin 1. Strip Gloves/Clothing 2. Irrigate >15 mins 3. Do NOT scrub (abrasion increases absorption) Skin->ActionSkin ActionEye 1. Eye Wash Station >15 mins 2. Hold eyelids open Eye->ActionEye Medical Seek Medical Attention Alert: 'Chloroacetate Ester' ActionSkin->Medical ActionEye->Medical

Figure 2: Immediate response workflow. Note the instruction NOT to scrub skin, which can compromise the stratum corneum and accelerate systemic absorption.

References

  • PubChem. (2025).[1] 2-Butoxyethyl chloroacetate - Compound Summary. National Library of Medicine. [Link]

  • CDC/NIOSH. (2019). Permeation of Ethoxy- and Butoxy-Ethanols Through a Disposable Nitrile Glove. Centers for Disease Control and Prevention. [Link]

  • ECETOC. (2004). Percutaneous Absorption - Mechanism and Factors. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.